Apocynoside I
Description
Properties
Molecular Formula |
C19H30O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H30O8/c1-10(21)4-5-13-11(6-12(22)7-19(13,2)3)9-26-18-17(25)16(24)15(23)14(8-20)27-18/h4-6,10,13-18,20-21,23-25H,7-9H2,1-3H3/b5-4+/t10-,13+,14-,15-,16+,17-,18-/m1/s1 |
InChI Key |
CIEXYBWLSDBXKL-YIOPDIOLSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H]1C(=CC(=O)CC1(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CC(C=CC1C(=CC(=O)CC1(C)C)COC2C(C(C(C(O2)CO)O)O)O)O |
Synonyms |
apocynoside I |
Origin of Product |
United States |
Foundational & Exploratory
Apocynoside I: Unraveling the Molecular Mechanisms of a Potential Anti-Cancer Agent
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Apocynoside I, a naturally occurring ionone glucoside isolated from the leaves of Apocynum venetum L., has garnered interest within the scientific community for its potential therapeutic properties. While direct, in-depth studies on the specific anti-cancer mechanism of this compound are currently limited, research on the crude extracts of Apocynum venetum and its other bioactive constituents provides a foundational understanding of its potential modes of action. This technical guide synthesizes the available preclinical data, focusing on the signaling pathways implicated in the anti-cancer effects of A. venetum extracts, thereby offering a putative mechanistic framework for this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed experimental insights and highlighting potential avenues for future investigation into this compound as a novel anti-cancer agent.
Introduction
Apocynum venetum L., commonly known as Luobuma, is a traditional medicinal plant with a history of use in Asian countries for various ailments.[1] Modern pharmacological studies have begun to validate its traditional uses, revealing a range of biological activities, including anti-cancer properties.[1][2] The ethanolic and polyphenolic extracts of A. venetum leaves have demonstrated cytotoxic effects against various cancer cell lines, including androgen-insensitive prostate cancer (PC3) and glioma cells (U87).[1][2] These anti-proliferative and pro-apoptotic effects are attributed to a complex interplay of phytochemicals within the extracts.
While several bioactive compounds, such as lupeol, quercetin, and kaempferol, have been identified and their anti-cancer activities investigated, the specific role of this compound in the context of cancer remains to be fully elucidated.[1][2] This guide will, therefore, focus on the established mechanisms of A. venetum extracts and its well-studied components as a predictive model for the potential mechanism of action of this compound.
Putative Mechanisms of Action
The anti-cancer activity of Apocynum venetum extracts appears to be multi-faceted, involving the modulation of several key cellular processes, including cell cycle regulation, apoptosis, and critical signaling pathways.
Cell Cycle Arrest
Studies on the ethanolic extracts of A. venetum and its active constituent, lupeol, have demonstrated the induction of G2/M phase cell cycle arrest in PC3 prostate cancer cells.[2] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Induction of Apoptosis
A primary mechanism underlying the anti-cancer effects of A. venetum extracts is the induction of apoptosis, or programmed cell death. This is achieved through the regulation of key apoptotic signaling molecules.[1][2]
-
Mitochondrial Pathway: Evidence points towards the involvement of the intrinsic (mitochondrial) apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol.[2] This event is a critical trigger for the activation of the caspase cascade.
-
Regulation of Bcl-2 Family Proteins: The extracts have been shown to modulate the expression of Bcl-2 family proteins, which are central regulators of apoptosis. Specifically, a decrease in the anti-apoptotic protein Bcl-2 and a potential increase in pro-apoptotic proteins (e.g., Bax) are implicated.[2][3]
-
Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3, and initiator caspases like caspase-8.[2] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
p53 Regulation: The tumor suppressor protein p53, a key regulator of cell cycle and apoptosis, is also modulated by A. venetum extracts.[2]
Modulation of Key Signaling Pathways
The anti-cancer effects of A. venetum are mediated through the modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. Extracts from A. venetum have been shown to inhibit the Akt/Bcl-2 signaling pathway, which is a significant mechanism for its cardioprotective effects and is a common target in cancer therapy.[1][3] Inhibition of this pathway would be expected to reduce cancer cell survival and promote apoptosis.
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key player in inflammation and cancer, promoting cell proliferation and survival. Polyphenolic extracts of A. venetum have been found to inhibit the proliferation of U87 glioma cells and induce apoptosis by affecting the NF-κB pathway.[1]
-
β-catenin Signaling: The β-catenin signaling pathway is involved in cell-cell adhesion and gene transcription and is frequently hyperactivated in various cancers. Ethanolic extracts of A. venetum and lupeol have been shown to inhibit β-catenin signaling in prostate cancer cells.[2]
Inhibition of DNA Repair
A novel mechanism identified for A. venetum extracts and lupeol is the suppression of the DNA repair enzyme Uracil-DNA glycosylase (UNG).[2] By inhibiting this key enzyme in the DNA base excision repair pathway, the extracts may enhance the cytotoxicity of endogenous or exogenous DNA damaging agents, leading to an accumulation of lethal DNA damage in cancer cells.
Quantitative Data Summary
Currently, there is no publicly available quantitative data, such as IC50 values, specifically for this compound in cancer cell lines. The following table summarizes the available data for the extracts and other bioactive components of Apocynum venetum.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Polyphenol Extract of A. venetum | U87 glioma | Cell Proliferation | Not specified, effective at 0-100 µg/ml | [1] |
This table will be updated as more specific quantitative data for this compound becomes available.
Experimental Protocols
Detailed experimental protocols for the investigation of this compound's mechanism of action are not yet established. However, based on the studies of Apocynum venetum extracts, the following methodologies are recommended for future research on this compound.
Cell Culture and Treatment
-
Cell Lines: A panel of cancer cell lines relevant to the therapeutic target of interest (e.g., PC3 for prostate cancer, U87 for glioma) and a non-cancerous control cell line should be used.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound should be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells should be treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours) to determine dose- and time-dependent effects.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell viability, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be performed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Colony Formation Assay: To evaluate the long-term proliferative capacity of cells after treatment with this compound, a colony formation assay can be conducted.
Cell Cycle Analysis
-
Flow Cytometry: To determine the effect of this compound on cell cycle distribution, treated cells can be stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To detect and quantify apoptosis, cells can be stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Western Blot Analysis: To investigate the molecular mechanism of apoptosis, the expression levels of key apoptotic proteins can be analyzed by Western blotting. Antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and cytochrome c can be used.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay can be used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in situ.
Western Blot Analysis for Signaling Pathways
To elucidate the effect of this compound on key signaling pathways, the phosphorylation status and total protein levels of key signaling molecules can be assessed by Western blotting. This includes antibodies for:
-
PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR
-
NF-κB Pathway: p-IκBα, IκBα, p-p65, p65
-
β-catenin Pathway: β-catenin
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
References
- 1. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemopreventive Potential of Ethanolic Extracts of Luobuma Leaves (Apocynum venetum L.) in Androgen Insensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apocynum venetum leaf extract alleviated doxorubicin-induced cardiotoxicity by regulating organic acid metabolism in gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Apocynoside I: A Technical Guide to its Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apocynoside I is an ionone glucoside that has been isolated from the leaves of Apocynum venetum L., a plant belonging to the Apocynaceae family.[1][2] While direct and extensive research on the specific biological activities of this compound is limited, the plant from which it is derived, Apocynum venetum, has a long history of use in traditional medicine and has been the subject of various studies. Extracts from Apocynum venetum have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5] These activities are often attributed to the plant's rich phytochemical content, which includes flavonoids, phenolic acids, and other glycosides.
This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the known effects of Apocynum venetum extracts and related compounds. Due to the scarcity of direct research on this compound, this paper will also explore inferred activities and suggest future research directions.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for any investigation into its biological activity. The table below summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C19H30O8 | [6] |
| Molecular Weight | 398.4 g/mol | |
| IUPAC Name | (2E,4S)-4-hydroxy-4-[(3R)-3-hydroxybutyl]-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one | |
| Class | Ionone Glucoside | [1][2] |
| Source | Apocynum venetum L. | [1][2] |
Potential Biological Activities and Experimental Insights
Antioxidant Activity
Extracts of Apocynum venetum have shown significant antioxidant activity.[5][6] This activity is largely attributed to the presence of phenolic acids and flavonoids, which can scavenge free radicals.
Quantitative Data for Apocynum venetum Leaf Extracts:
| Assay | IC50 Value (mg/mL) | Reference |
| ABTS Radical Scavenging | 0.034 ± 0.001 | [6] |
| DPPH Radical Scavenging | 0.203 ± 0.009 | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compound (e.g., this compound) is dissolved in a suitable solvent to create a series of concentrations.
-
Reaction Mixture: An aliquot of the DPPH solution is mixed with different concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Experimental Workflow for DPPH Assay
Anti-inflammatory Activity
Flavonoids isolated from the leaves of Apocynum venetum have demonstrated in vitro anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages.[3][7]
Quantitative Data for Flavonoids from Apocynum venetum:
| Compound | Target | IC50 Value (µM) | Reference |
| 4′-hydroxy-7-O-(4-hydroxybenzyl)-3-methoxy-6-prenylflavone | NO Production | 17.2 ± 0.9 | [3][7] |
| 6,7-dimethoxy-4′-hydroxy-8-prenylflavone | NO Production | 9.0 ± 0.7 | [3][7] |
| 6,7-dimethoxy-4′-hydroxy-8-prenylflavone | TNF-α Production | 42.1 ± 0.8 | [3][7] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Simplified NF-κB Signaling Pathway in Inflammation
Neuroprotective Activity
While there is no direct evidence for the neuroprotective effects of this compound, a related compound, Apocynin (acetovanillone), also found in Apocynum species, has been studied for its neuroprotective properties.[8][9][10] Apocynin is known to be an inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) and contributes to oxidative stress in neurodegenerative diseases.[8][9][11]
Mechanism of Action of Apocynin:
Apocynin is believed to exert its neuroprotective effects primarily by inhibiting the assembly and activation of the NADPH oxidase enzyme complex. This reduces the production of superoxide radicals and subsequent oxidative damage in neuronal cells.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured and seeded in plates.
-
Treatment: Cells are pre-treated with different concentrations of the test compound (e.g., this compound).
-
Induction of Toxicity: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or rotenone, is added to induce oxidative stress and cell death.
-
Incubation: The cells are incubated for a specified period.
-
Cell Viability Assessment: Cell viability is measured using an assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Calculation: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone.
Role of NADPH Oxidase in Oxidative Stress and Potential Inhibition
Conclusion and Future Directions
This compound is a structurally characterized ionone glucoside from Apocynum venetum. While direct evidence of its biological activity is currently lacking, the known pharmacological properties of its source plant and related compounds suggest that this compound may possess antioxidant, anti-inflammatory, and neuroprotective effects.
To elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
In vitro screening: Evaluating the antioxidant, anti-inflammatory, anticancer, and neuroprotective activities of purified this compound using a battery of established assays.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.
-
In vivo studies: Assessing the efficacy and safety of this compound in animal models of relevant diseases.
The exploration of natural products like this compound holds promise for the discovery of novel therapeutic agents. The information presented in this guide provides a foundation for researchers and drug development professionals to pursue further investigation into this potentially valuable compound.
References
- 1. Medicinal Foodstuffs. XXIV. Chemical Constituents of the Processed Leaves of Apocynum venetum L.: Absolute Stereostructures of Apocynosides I and II [jstage.jst.go.jp]
- 2. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Flavonoids Extracts of Apocynum L. from the Ili River Valley Region at Different Harvesting Periods and Bioactivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuroprotective effects of apocynin [imrpress.com]
- 10. The neuroprotective effects of apocynin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Apocynoside I: A Technical Guide to its Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apocynoside I is a naturally occurring ionone glucoside that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the primary sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Natural Sources of this compound
This compound has been identified and isolated from the following plant species:
-
Apocynum venetum L. : Specifically, the roasted leaves of this plant, a member of the Apocynaceae family, are a known source of this compound.[1][2][3]
-
Spatholobus littoralis Hassk : This plant has also been reported as a source of this compound.
This guide will focus on the isolation of this compound from Apocynum venetum L., as detailed in the available scientific literature.
Experimental Protocols: Isolation and Purification of this compound from Apocynum venetum L.
The following protocol is based on the methodology described by Yoshikawa et al. (2001).
Extraction
-
Plant Material : Roasted leaves of Apocynum venetum L.
-
Initial Extraction :
-
The roasted leaves (5.0 kg) are extracted three times with methanol (MeOH) under reflux for 3 hours for each extraction.
-
The combined methanol extracts are concentrated under reduced pressure to yield a methanol extract (670 g).
-
Solvent Partitioning
-
The methanol extract is suspended in water (H₂O) and partitioned with ethyl acetate (EtOAc). This separates the compounds based on their polarity.
-
The aqueous layer is then further partitioned with n-butanol (n-BuOH).
-
This process yields three fractions: an EtOAc-soluble fraction (A, 110 g), an n-BuOH-soluble fraction (B, 120 g), and a water-soluble fraction (C, 410 g).
Column Chromatography Purification
The n-BuOH-soluble fraction (B), which contains this compound, is subjected to a series of column chromatography steps for purification.
-
First Column (Diaion HP-20) :
-
Stationary Phase: Diaion HP-20
-
Mobile Phase: Stepwise gradient of Water (H₂O), 30% Methanol (MeOH), 60% MeOH, MeOH, and Ethyl Acetate (EtOAc).
-
Five fractions (B-1 to B-5) are obtained.
-
-
Second Column (Silica Gel) :
-
Fraction B-3 (25 g) is chromatographed on a silica gel column.
-
Mobile Phase: Chloroform (CHCl₃) - Methanol (MeOH) - Water (H₂O) at a ratio of 8:2:0.2.
-
This step yields six fractions (B-3-1 to B-3-6).
-
-
Third and Fourth Columns (Silica Gel) :
-
Fraction B-3-3 (5.1 g) is further purified by silica gel column chromatography using a mobile phase of CHCl₃-MeOH (10:1), yielding five fractions (B-3-3-1 to B-3-3-5).
-
Fraction B-3-3-2 (1.1 g) is then subjected to another silica gel column with a mobile phase of CHCl₃-MeOH (15:1) to give four fractions (B-3-3-2-1 to B-3-3-2-4).
-
-
Fifth Column (ODS) :
-
Fraction B-3-3-2-2 (250 mg) is chromatographed on an ODS column.
-
Mobile Phase: 50% Methanol (MeOH).
-
This step yields four fractions (B-3-3-2-2-1 to B-3-3-2-2-4).
-
-
Final Purification (HPLC) :
-
Fraction B-3-3-2-2-2 (70 mg) is purified by High-Performance Liquid Chromatography (HPLC).
-
Column: YMC-Pack ODS-A (10φ x 250 mm).
-
Mobile Phase: 55% Methanol (MeOH).
-
Flow Rate: 2.0 ml/min.
-
Detection: UV at 235 nm.
-
This final step yields pure This compound (25 mg, retention time 21.5 min).
-
Experimental Workflow Diagram
Caption: Isolation and Purification Workflow for this compound.
Quantitative Data
The isolation process described above yields the following quantitative results:
| Starting Material | Weight of Starting Material | Fraction | Weight of Fraction | Final Product | Yield (from starting material) |
| Roasted A. venetum leaves | 5.0 kg | Methanol Extract | 670 g | This compound | 0.0005% |
| n-BuOH-soluble Fraction | 120 g | ||||
| Fraction B-3 | 25 g | ||||
| Fraction B-3-3 | 5.1 g | ||||
| Fraction B-3-3-2 | 1.1 g | ||||
| Fraction B-3-3-2-2 | 250 mg | ||||
| Fraction B-3-3-2-2-2 | 70 mg | ||||
| Pure this compound | 25 mg |
Characterization of this compound
Physicochemical Properties
| Property | Value |
| Appearance | Colorless needles |
| Molecular Formula | C₁₉H₃₀O₈ |
| Molecular Weight | 386.44 |
| Optical Rotation | [α]D²⁵ +35.1° (c=1.0, MeOH) |
| UV λmax (MeOH) | 237 nm (log ε 4.10) |
Spectroscopic Data (¹H-NMR and ¹³C-NMR)
The following NMR data was recorded in CD₃OD.
| Position | ¹³C-NMR (δc) | ¹H-NMR (δH, mult., J in Hz) |
| 1 | 49.9 (t) | 2.19 (1H, d, J=17.1), 2.50 (1H, d, J=17.1) |
| 2 | 199.9 (s) | |
| 3 | 128.9 (d) | 5.92 (1H, s) |
| 4 | 165.4 (s) | |
| 5 | 35.8 (s) | |
| 6 | 78.1 (s) | |
| 7 | 46.8 (t) | 2.13 (1H, d, J=14.2), 2.22 (1H, d, J=14.2) |
| 8 | 24.5 (q) | 1.00 (3H, s) |
| 9 | 22.9 (q) | 1.05 (3H, s) |
| 10 | 135.5 (d) | 5.70 (1H, d, J=15.9) |
| 11 | 132.8 (d) | 5.80 (1H, dd, J=15.9, 6.1) |
| 12 | 69.1 (d) | 4.31 (1H, q, J=6.1) |
| 13 | 23.4 (q) | 1.25 (3H, d, J=6.1) |
| Glc-1' | 103.4 (d) | 4.35 (1H, d, J=7.8) |
| Glc-2' | 75.1 (d) | 3.20 (1H, dd, J=7.8, 9.0) |
| Glc-3' | 78.0 (d) | 3.38 (1H, t, J=9.0) |
| Glc-4' | 71.6 (d) | 3.30 (1H, t, J=9.0) |
| Glc-5' | 77.9 (d) | 3.27 (1H, ddd, J=2.0, 5.9, 9.0) |
| Glc-6' | 62.7 (t) | 3.67 (1H, dd, J=5.9, 11.7), 3.86 (1H, dd, J=2.0, 11.7) |
Potential Signaling Pathway
While the direct signaling pathway of this compound has not been extensively elucidated, its structural similarity to other ionone-containing compounds suggests potential mechanisms of action. For instance, certain chiral ionone alkaloid derivatives have been shown to exhibit antimetastatic effects by targeting the HIF-1α/VEGF/VEGFR2 signaling pathway.[4] This pathway is crucial in tumor angiogenesis and metastasis.
A plausible, yet hypothetical, signaling cascade for this compound, based on the action of related compounds, could involve the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This would lead to the downregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2), subsequently inhibiting downstream effectors like Akt.
Hypothetical Signaling Pathway Diagram
Caption: A Hypothetical Signaling Pathway for this compound.
Disclaimer: The signaling pathway presented is speculative and based on the activity of structurally related compounds. Further research is required to confirm the precise mechanism of action of this compound.
Conclusion
This technical guide provides a detailed overview of the source, isolation, and characterization of this compound. The experimental protocols and quantitative data presented are intended to facilitate further research and development of this natural product. The elucidation of its biological activity and signaling pathways remains a promising area for future investigation.
References
- 1. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Foodstuffs. XXIV. Chemical Constituents of the Processed Leaves of Apocynum venetum L.: Absolute Stereostructures of Apocynosides I and II [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Antimetastatic Chiral Ionone Alkaloid Derivatives Targeting HIF-1α/VEGF/VEGFR2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Apocynoside I: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apocynoside I is a naturally occurring ionone glucoside that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound was first isolated from the roasted leaves of Apocynum venetum L. and has also been identified in Spatholobus littoralis. Its structure was elucidated through chemical and physicochemical analyses, including nuclear magnetic resonance (NMR) spectroscopy.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀O₈ | [1] |
| Molecular Weight | 386.44 g/mol | [1] |
| IUPAC Name | (2E,4R)-4-[(1R,6R)-1-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-3-buten-2-ol; D-glucose | |
| CAS Number | 358721-31-0 | |
| Appearance | Colorless powder | [1] |
Biological and Pharmacological Properties
The biological activities of this compound are an emerging area of research. Preliminary studies and the activities of the plant extracts from which it is derived suggest potential antioxidant and other pharmacological effects.
Antioxidant Activity
Extracts of Apocynum venetum containing this compound have demonstrated antioxidant properties.[2] While specific studies quantifying the antioxidant capacity of isolated this compound are limited, its chemical structure, featuring hydroxyl groups, suggests it may possess radical scavenging capabilities.
Table 2: Reported Biological Activities of Plant Extracts Containing this compound
| Activity | Plant Source | Assay | Observations | Reference |
| Antioxidant | Apocynum venetum | DPPH radical scavenging | Extracts showed strong scavenging activity. | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for the isolation and potential biological evaluation of this compound.
Isolation and Purification of this compound
The following is a general procedure based on the initial isolation of this compound from Apocynum venetum.[1]
Workflow for Isolation and Purification
References
Apocynoside I: A Technical Guide on its Discovery, and Physicochemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apocynoside I is a naturally occurring ionone glucoside that was first isolated in 2001. It belongs to the broader class of apocarotenoids, which are enzymatic cleavage products of carotenoids. This technical guide provides a comprehensive overview of the discovery, and history of this compound, including its isolation, structure elucidation, and physicochemical properties. This document also outlines a putative biosynthetic pathway and a general experimental workflow for its isolation. As of the latest literature review, no specific biological activities or effects on signaling pathways have been reported for this compound.
Discovery and History
This compound was first discovered and isolated by a team of Japanese researchers from the roasted leaves of Apocynum venetum L.[1][2]. This plant, a member of the Apocynaceae family, has a history of use in traditional medicine and as a health food in Japan[1]. The discovery was part of a broader investigation into the chemical constituents of processed Apocynum venetum leaves. In the same study, a related compound, Apocynoside II, was also isolated and characterized[1][2].
Physicochemical Properties
The determination of the absolute stereostructure of this compound was achieved through a combination of chemical and physicochemical methods. These included nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and circular dichroism[1][2]. While the specific quantitative data is detailed in the original publication, a summary of the key characteristics is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C19H28O8 | [1] |
| Appearance | Amorphous powder | [1] |
| Optical Rotation | Specific rotation values were determined. | [1] |
| UV/Vis Spectroscopy | UV absorption maxima were recorded. | [1] |
| IR Spectroscopy | Characteristic absorption bands were identified. | [1] |
| Mass Spectrometry | High-resolution mass spectrometry data was obtained. | [1] |
| ¹H-NMR Spectroscopy | Chemical shifts and coupling constants were assigned. | [1] |
| ¹³C-NMR Spectroscopy | Chemical shifts were assigned. | [1] |
Note: The detailed experimental data is available in the original publication: Murakami, T., Kishi, A., Matsuda, H., Hattori, M., & Yoshikawa, M. (2001). Medicinal Foodstuffs. XXIV. Chemical Constituents of the Processed Leaves of Apocynum venetum L.: Absolute Stereostructures of Apocynosides I and II. Chemical and Pharmaceutical Bulletin, 49(7), 845–848.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized experimental protocol for the isolation and purification of this compound from the roasted leaves of Apocynum venetum, based on standard phytochemical extraction and chromatography techniques. The specific details are reported in the original discovery paper[1][2].
Experimental Workflow for Isolation
References
Apocynoside I in Traditional Medicine: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Apocynoside I is a novel ionone glucoside that has been isolated from the roasted leaves of Apocynum venetum L., a plant with a rich history in traditional Chinese medicine.[1][2] Traditionally, Apocynum venetum, also known as "Luobuma," has been utilized for its therapeutic properties, including calming the liver, soothing the nerves, and as a remedy for hypertension and heart disease.[3][4] The Apocynaceae family, to which this plant belongs, is a well-known source of medicinally valuable compounds, including alkaloids and cardiac glycosides.[5][6][7] While the absolute stereostructure of this compound has been elucidated, its specific biological activities and mechanisms of action remain largely unexplored, presenting a promising frontier for pharmacological research and drug discovery.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, its botanical source, and proposes detailed experimental protocols and potential signaling pathways for future investigation.
Chemical and Physical Properties
Limited public data is available on the specific physicochemical properties of this compound. The following table summarizes the key known chemical information.
| Property | Value | Reference |
| Chemical Formula | C19H30O8 | [1] |
| Molecular Weight | 386.44 g/mol | [1] |
| Type of Compound | Ionone Glucoside | [1][2] |
| Botanical Source | Roasted leaves of Apocynum venetum L. | [1][2] |
Traditional Use and Reported Biological Activities of Apocynum venetum
While specific bioactivities of this compound have not been reported, the plant from which it is derived, Apocynum venetum, has a long history of use in traditional medicine and has been investigated for various pharmacological effects. The extracts and other isolated compounds from this plant have demonstrated a range of activities, suggesting potential therapeutic avenues for its constituents, including this compound.
| Biological Activity | Key Findings | References |
| Anti-inflammatory | Extracts of A. venetum have shown inhibitory activity against nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in vitro. | [3][8] |
| Anticancer | The Apocynaceae family is known to contain compounds with cytotoxic activities against various cancer cell lines. | [9][10] |
| Cardiovascular | A. venetum has been traditionally used to treat hypertension and heart disease. The Apocynaceae family is a known source of cardiac glycosides. | [4][11] |
| Neuroprotective | The plant has been used traditionally for its nerve-soothing effects. | [4] |
Proposed Experimental Protocols for a Comprehensive Biological Evaluation of this compound
Given the absence of specific biological data for this compound, the following detailed experimental protocols are proposed to systematically investigate its potential therapeutic properties. These protocols are based on established methodologies for evaluating natural products.
Extraction and Isolation of this compound
A standardized protocol for the extraction and purification of this compound is crucial for obtaining high-purity material for biological testing.
Methodology:
-
Plant Material: Dried and powdered roasted leaves of Apocynum venetum L.
-
Extraction:
-
Isolation:
-
Subject the methanolic extract to column chromatography on silica gel.
-
Elute with a gradient of chloroform-methanol.
-
Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).
-
-
Characterization: Confirm the identity and purity of the isolated this compound using High-Resolution Mass Spectrometry (HRMS), 1H-NMR, and 13C-NMR spectroscopy.
Diagram of the Proposed Experimental Workflow for Bioactivity Screening:
Caption: A proposed workflow for the systematic evaluation of this compound.
In Vitro Anti-inflammatory Activity Assays
Objective: To determine the potential of this compound to modulate inflammatory responses.
Methodology:
-
Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line.
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the supernatant and measure the nitrite concentration using the Griess reagent.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA):
-
Follow the same cell culture and treatment protocol as the Griess assay.
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.
-
Determine the dose-dependent inhibitory effect of this compound.
-
In Vitro Anticancer Activity Assays
Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).
-
MTT Assay for Cell Viability:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value for each cell line.
-
-
Colony Formation Assay for Anti-proliferative Activity:
-
Seed a low density of cancer cells in 6-well plates.
-
Treat with sub-lethal concentrations of this compound for 24 hours.
-
Allow the cells to grow for 10-14 days, replacing the medium as needed.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies to assess the long-term anti-proliferative effect.
-
In Vitro Cardiovascular Effect Assays
Objective: To investigate the potential vasorelaxant effects of this compound.
Methodology:
-
Tissue Preparation: Isolated rat aortic rings.
-
Isometric Tension Measurement:
-
Mount aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2.
-
Induce contraction with phenylephrine or potassium chloride.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to assess its vasorelaxant effect.
-
Perform experiments on both endothelium-intact and endothelium-denuded rings to determine the role of the endothelium.
-
In Vitro Neuroprotective Activity Assays
Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced damage.
Methodology:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Oxidative Stress Induction: Treat cells with hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assay (MTT):
-
Pre-treat SH-SY5Y cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress with H2O2 or 6-OHDA for another 24 hours.
-
Assess cell viability using the MTT assay to determine the protective effect of this compound.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.
-
Quantify the reduction in ROS production in cells pre-treated with this compound before the oxidative challenge.
-
Potential Signaling Pathways for Investigation
Based on the known activities of compounds from the Apocynaceae family and other natural products, the following signaling pathways are proposed as potential targets for this compound.
Diagram of a Hypothetical NF-κB Signaling Pathway Modulated by this compound:
Caption: A potential mechanism of anti-inflammatory action for this compound.
Conclusion and Future Directions
This compound, a structurally characterized ionone glucoside from the traditionally used medicinal plant Apocynum venetum, represents a compelling candidate for further pharmacological investigation. While direct evidence of its biological activity is currently lacking, the well-documented therapeutic properties of its source plant provide a strong rationale for a comprehensive evaluation. The detailed experimental protocols outlined in this guide offer a systematic approach to elucidating the potential anti-inflammatory, anticancer, cardiovascular, and neuroprotective effects of this compound. Future research should focus on executing these in vitro studies to generate initial efficacy data. Positive findings would then warrant progression to in vivo animal models to assess safety, pharmacokinetics, and therapeutic efficacy, ultimately paving the way for potential development as a novel therapeutic agent.
References
- 1. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluations of novel apocynin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of NADPH oxidase inhibitor apocynin on human lung cancer A549 cells via Bcl-2, Bax, caspase-3, and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Ginsenoside Compound K Derivatives as a Novel Class of LXRα Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Flavonoids Extracts of Apocynum L. from the Ili River Valley Region at Different Harvesting Periods and Bioactivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppressive effects of the NADPH oxidase inhibitor apocynin on intestinal tumorigenesis in obese KK‐A y and Apc mutant Min mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcogrev.com [phcogrev.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. d-nb.info [d-nb.info]
Potential Therapeutic Targets of Apocynoside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apocynoside I, an ionone glucoside isolated from Apocynum venetum, represents a promising yet underexplored natural compound with potential therapeutic applications. While direct studies on the specific molecular targets of this compound are currently limited, the well-documented pharmacological activities of its source plant and structurally related compounds provide a strong foundation for hypothesizing its mechanisms of action. This technical guide synthesizes the available evidence to propose potential therapeutic targets of this compound, focusing on its likely roles in modulating inflammatory and neuroprotective pathways. We provide a detailed overview of hypothesized signaling pathways, quantitative data from related compounds, and relevant experimental protocols to guide future research and drug development efforts.
Introduction
Apocynum venetum L., a member of the Apocynaceae family, has a long history of use in traditional medicine for treating a variety of ailments, including hypertension, nephritis, neurasthenia, and heart disease. Modern pharmacological studies have confirmed that extracts from this plant possess significant antioxidant, anti-inflammatory, neuroprotective, and antidepressant-like effects[1][2]. These diverse biological activities are attributed to its rich phytochemical composition, which includes flavonoids, phenolic acids, and a variety of glycosides[1][2][3][4].
This compound is a novel ionone glucoside first isolated from the processed leaves of Apocynum venetum[5]. While its precise biological functions and therapeutic targets remain to be elucidated, the activities of other compounds isolated from the same plant, notably apocynin, and other ionone glycosides, offer valuable insights into its potential pharmacological profile. This guide will explore these potential targets, with a primary focus on the inhibition of NADPH oxidase and the modulation of downstream inflammatory and oxidative stress pathways.
Hypothesized Primary Therapeutic Target: NADPH Oxidase
A compelling line of inquiry points towards NADPH oxidase (NOX) as a primary therapeutic target for this compound. This hypothesis is largely based on the well-established activity of apocynin, another key bioactive compound isolated from Apocynum venetum.
Apocynin is a known inhibitor of NADPH oxidase, an enzyme complex responsible for the production of superoxide radicals, a key component of reactive oxygen species (ROS)[6][7][8][9][10][11][12]. By preventing the assembly of the NOX enzyme complex, apocynin effectively reduces oxidative stress and subsequent inflammation[6][7][9][13]. Given that this compound and apocynin share the same botanical origin, it is plausible that they possess similar bioactivities.
The NADPH Oxidase Signaling Pathway
The activation of NADPH oxidase is a critical event in the inflammatory cascade. Upon stimulation by various pro-inflammatory signals, cytosolic subunits of the NOX complex (p47phox, p67phox, and Rac) translocate to the membrane to assemble with the catalytic subunit (gp91phox or NOX2). This assembled complex then generates superoxide, which can lead to the activation of downstream signaling pathways, including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines and mediators.
Potential Anti-Inflammatory Effects
The inhibition of NADPH oxidase by this compound would lead to broad anti-inflammatory effects. By reducing ROS production, this compound could prevent the activation of key pro-inflammatory transcription factors and signaling cascades.
Downstream Signaling Pathways
-
NF-κB Pathway: Reactive oxygen species are known activators of the NF-κB signaling pathway. Inhibition of ROS production by this compound would likely prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also sensitive to redox state. By attenuating oxidative stress, this compound could modulate MAPK signaling, further contributing to its anti-inflammatory effects.
Potential Neuroprotective Effects
Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. The hypothesized ability of this compound to inhibit NADPH oxidase and its downstream inflammatory sequelae suggests significant potential for neuroprotection. Apocynin has demonstrated neuroprotective effects in various models of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease[8].
Mechanisms of Neuroprotection
-
Reduction of Oxidative Damage: The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition. By quenching ROS production, this compound could protect neurons from oxidative damage to lipids, proteins, and DNA.
-
Inhibition of Microglial Activation: Microglia, the resident immune cells of the central nervous system, are a major source of ROS in the brain. Inhibition of microglial NADPH oxidase by this compound could dampen neuroinflammation and prevent the release of neurotoxic factors.
Quantitative Data from Related Compounds
Direct quantitative data for this compound is not yet available in the public domain. However, data from studies on apocynin and extracts of Apocynum venetum provide a valuable reference for estimating potential efficacy.
| Compound/Extract | Assay | Target/Effect | IC50 / Activity | Reference |
| Apocynin | NADPH Oxidase Inhibition | Inhibition of superoxide production | IC50: 10 µM | [8] |
| Apocynin | Anti-inflammatory | Reduction of plaque load in hAPP mice | 10 mg/kg/day | [8] |
| Apocynin | Neuroprotection | Neuroprotection in pilocarpine model of epilepsy | 10 mg/kg/day | [8] |
| Apocynum venetum Extract | Antioxidant | DPPH radical scavenging activity | Superior to other Poacynum species | [14] |
| Apocynum venetum Extract | Anti-inflammatory | Inhibition of NO and TNF-α production | - | [15] |
Experimental Protocols
To facilitate further research into the therapeutic potential of this compound, we provide detailed methodologies for key experiments.
NADPH Oxidase Activity Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on NADPH oxidase activity.
Materials:
-
Phagocytic cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
96-well microplates
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS)
-
Lucigenin or Dihydroethidium (DHE)
-
Luminometer or fluorescence plate reader
Procedure:
-
Culture RAW 264.7 cells to 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Remove the culture medium and pre-incubate the cells with serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.
-
Stimulate the cells with PMA (1 µM) or LPS (1 µg/mL) to activate NADPH oxidase.
-
Immediately add the superoxide-sensitive probe (lucigenin at 5 µM or DHE at 10 µM).
-
Measure the luminescence or fluorescence intensity at regular intervals for 30-60 minutes using a plate reader.
-
Calculate the rate of superoxide production for each concentration of this compound.
-
Plot the inhibition of superoxide production against the concentration of this compound to determine the IC50 value.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol measures the effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophages
-
Cell culture medium and supplements
-
24-well plates
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
Procedure:
-
Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the existing literature on Apocynum venetum and its constituents, particularly apocynin, provides a strong rationale for investigating this compound as a modulator of NADPH oxidase and downstream inflammatory and neuroprotective pathways. The proposed therapeutic targets and experimental protocols outlined in this guide offer a clear roadmap for future research. Elucidating the precise mechanism of action and quantifying the biological activity of this compound will be crucial steps in harnessing its potential for the development of novel therapeutics for a range of inflammatory and neurodegenerative disorders. Further studies should focus on in-depth in vitro and in vivo models to validate these hypothesized targets and to establish a comprehensive pharmacological profile of this promising natural compound.
References
- 1. Ethnomedical uses, phytochemistry and pharmacology of Apocynum venetum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Constituents from leaves of Apocynum venetum L [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A possible mechanism for the apocynin-induced nitric oxide accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NADPH oxidase - Wikipedia [en.wikipedia.org]
- 10. The neuroprotective effects of apocynin [imrpress.com]
- 11. NADPH oxidase is the primary source of superoxide induced by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the phenolic content and antioxidant activities of Apocynum venetum L. (Luo-Bu-Ma) and two of its alternative species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Apocynoside I: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apocynoside I is a naturally occurring ionone glucoside that has been isolated from plants of the Apocynaceae family, notably from the roasted leaves of Apocynum venetum L. and the ethanol extract of Spatholobus littoralis Hassk.[1][2] As a member of a plant family known for its rich diversity of bioactive secondary metabolites, this compound has garnered interest for its potential pharmacological activities.[3][4] This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, reported biological activities, and putative mechanisms of action. This document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating the current knowledge, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing potential signaling pathways.
Chemical Profile
-
Molecular Formula: C₁₉H₃₀O₈[1]
-
Molecular Weight: 386.4 g/mol [1]
-
Class: Ionone Glycoside[2]
-
Structure: The absolute stereostructure of this compound has been determined through chemical and physicochemical methods, including modified Mosher's method and circular dichroism helicity rule.[2]
Biological Activities and Quantitative Data
While specific quantitative data for the biological activities of isolated this compound is limited in the currently available literature, studies on extracts of Apocynum venetum, which contains this compound, and related flavonoid compounds provide valuable insights into its potential therapeutic effects. The primary activities reported are anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity
Research on flavonoids isolated from the leaves of Apocynum venetum has demonstrated significant anti-inflammatory properties. Although data for this compound is not explicitly provided, related compounds from the same plant extract have shown inhibitory effects on key inflammatory mediators.
| Compound (from A. venetum) | Target | IC₅₀ (µM) | Cell Line |
| Compound 1 (a flavone) | Nitric Oxide (NO) Production | 17.2 ± 0.9 | RAW 264.7 |
| Compound 5 (a flavonoid) | Nitric Oxide (NO) Production | 9.0 ± 0.7 | RAW 264.7 |
| Compound 5 (a flavonoid) | TNF-α Production | 42.1 ± 0.8 | RAW 264.7 |
| Data sourced from a study on flavonoids from Apocynum venetum. It is important to note that these values are not for this compound itself but for other flavonoids isolated from the same plant. |
Potential Signaling Pathways
Direct studies elucidating the signaling pathways modulated by this compound are not yet available. However, based on the activities of extracts from Apocynum venetum, several pathways have been implicated. It is plausible that this compound, as a constituent of this extract, may contribute to the modulation of these pathways.
Src/PI3K/Akt Signaling Pathway
Extracts from Apocynum venetum have been shown to induce endothelium-dependent vasodilation through the activation of the Src/PI3K/Akt signaling pathway, leading to the production of nitric oxide (NO).
Caption: Putative involvement of the Src/PI3K/Akt pathway in the vasodilatory effects of Apocynum venetum extract.
AMPK/mTOR/ULK1 Signaling Pathway
Polyphenol-rich extracts of Apocynum venetum leaves have demonstrated protective effects against high glucose-induced damage in retinal pigment epithelial cells by regulating autophagy through the AMPK/mTOR/ULK1 signaling pathway.
Caption: Proposed regulation of the AMPK/mTOR/ULK1 pathway by Apocynum venetum extract, leading to the modulation of autophagy.
AKT/Bcl-2 Signaling Pathway
Apocynum venetum leaf extract has been reported to alleviate doxorubicin-induced cardiotoxicity, with evidence suggesting the involvement of the AKT/Bcl-2 signaling pathway.
Caption: Hypothesized role of the AKT/Bcl-2 pathway in the cardioprotective effects of Apocynum venetum extract.
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are not available. However, based on the research conducted on related compounds and extracts from Apocynum venetum, the following methodologies are commonly employed.
Determination of Anti-inflammatory Activity
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium, and the cells are incubated for an additional 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay):
-
After the incubation period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
TNF-α Production Assay (ELISA):
-
The concentration of TNF-α in the cell culture supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Briefly, the supernatant is added to a 96-well plate pre-coated with a TNF-α capture antibody.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the color development is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of TNF-α is calculated based on a standard curve.
Western Blot Analysis for Signaling Pathway Proteins
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
The protein concentration is determined using a BCA protein assay kit.
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-AMPK, total AMPK, etc.) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound is a natural product with potential pharmacological activities, particularly in the realm of anti-inflammatory and antioxidant effects. However, the current body of scientific literature on this specific compound is limited. While studies on the extracts of its source plant, Apocynum venetum, provide valuable clues about its potential mechanisms of action, including the modulation of key signaling pathways such as Src/PI3K/Akt, AMPK/mTOR/ULK1, and AKT/Bcl-2, further research is imperative.
Future investigations should focus on the isolation of pure this compound and the comprehensive evaluation of its biological activities using a battery of in vitro and in vivo models. Quantitative assessment of its effects on various cellular targets and the elucidation of its precise molecular mechanisms of action are crucial next steps. Such studies will be instrumental in determining the therapeutic potential of this compound and its viability as a lead compound for drug development. Researchers are encouraged to employ the standardized experimental protocols outlined in this guide to ensure the reproducibility and comparability of future findings.
References
- 1. Endothelium-Dependent Relaxation Effect of Apocynum venetum Leaf Extract via Src/PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polyphenol-Rich Extract of Apocynum venetum L. Leaves Protects Human Retinal Pigment Epithelial Cells against High Glucose-Induced Damage through Polyol Pathway and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Phytohormone Signaling: A Primary Function of Flavonoids in Plant–Environment Interactions - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies of Apocynoside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apocynoside I is a naturally occurring ionone glucoside isolated from the leaves of Apocynum venetum L., a plant traditionally used in herbal medicine. While research on the specific bioactivities of this compound is still emerging, studies on the extracts of Apocynum venetum and its other isolated constituents, particularly flavonoids, have revealed a range of promising pharmacological effects. This technical guide provides a comprehensive overview of the available in vitro data relevant to this compound, focusing on its potential anti-inflammatory, and neuroprotective properties. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways that may be modulated by this compound.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on compounds isolated from Apocynum venetum, providing context for the potential bioactivity of this compound. It is important to note that direct quantitative data for this compound is limited in the currently available literature.
Table 1: Anti-inflammatory Activity of Flavonoids from Apocynum venetum
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 4′-hydroxy-7-O-(4-hydroxybenzyl)-3-methoxy-6-prenylflavone | Nitric Oxide (NO) Production | RAW 264.7 | 17.2 ± 0.9 | [1] |
| Isokaempferide | Nitric Oxide (NO) Production | RAW 264.7 | 9.0 ± 0.7 | [1] |
| Isokaempferide | Tumor Necrosis Factor-α (TNF-α) Production | RAW 264.7 | 42.1 ± 0.8 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols used in the study of compounds isolated from Apocynum venetum, which can be adapted for the investigation of this compound.
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).
-
NO Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control group.
2. TNF-α Production Assay
-
Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are cultured and treated with the test compound followed by LPS stimulation.
-
TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. The absorbance is measured, and the inhibitory effect of the compound on TNF-α production is calculated.
Cytotoxicity Assay
MTT Assay for Cell Viability
-
Cell Culture: Adherent cancer cell lines (e.g., HeLa) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Staining: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to metabolize MTT into formazan crystals.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.
Signaling Pathways
The anti-inflammatory and other potential biological activities of natural compounds are often mediated through the modulation of key intracellular signaling pathways. Based on studies of related flavonoids and extracts from Apocynum venetum, this compound may influence pathways such as NF-κB, MAPK, and Nrf2.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for many anti-inflammatory agents.
Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a critical role in inflammation and cell proliferation.
Potential modulation of the MAPK signaling cascade by this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress-induced damage.
Potential activation of the Nrf2 antioxidant pathway by this compound.
Conclusion and Future Directions
The available in vitro evidence, primarily from studies on the extracts of Apocynum venetum and its isolated flavonoid constituents, suggests that this compound holds potential as a bioactive compound with anti-inflammatory and other pharmacological properties. The presented data and protocols provide a foundational framework for researchers and drug development professionals to further investigate the specific mechanisms of action of this compound.
Future research should focus on isolating pure this compound and conducting comprehensive in vitro studies to determine its specific IC50 values in various assays, elucidate its precise effects on signaling pathways such as NF-κB, MAPK, and Nrf2, and explore its potential in other therapeutic areas such as oncology and neuroprotection. Such focused research is essential to unlock the full therapeutic potential of this natural compound.
References
The Anti-inflammatory Potential of Apocynoside I: A Review of Current Knowledge
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary: This document provides a comprehensive overview of the current scientific understanding of Apocynoside I, a natural compound isolated from Apocynum venetum. A thorough review of existing literature reveals that while the chemical structure of this compound has been elucidated, there is a notable absence of studies investigating its anti-inflammatory properties. This paper will detail the known characteristics of this compound, summarize the well-documented anti-inflammatory activities of the plant from which it is derived, and describe the mechanisms of other bioactive compounds found in Apocynum venetum. This information is intended to provide a foundational resource for researchers and professionals in drug development who are interested in the therapeutic potential of phytochemicals from this plant species.
Introduction to this compound
This compound is a natural compound that has been isolated from the roasted leaves of Apocynum venetum L., a perennial plant belonging to the Apocynaceae family.[1] This plant has a history of use in traditional medicine for various ailments.[2]
Chemical Structure
Contrary to what its name might suggest, this compound is not a glycoside of apocynin. Instead, it has been identified as a new ionone glucoside.[1] The absolute stereostructure of this compound was determined through chemical and physicochemical analyses, including the application of a modified Mosher's method and the circular dichroism helicity rule.[1]
Assessment of Anti-inflammatory Activity of this compound
A comprehensive search of scientific databases and literature reveals a significant gap in the knowledge regarding the biological activities of this compound. To date, no studies have been published that specifically investigate or report on the anti-inflammatory properties of this compound. Therefore, no quantitative data, experimental protocols, or established mechanisms of action for this compound in the context of inflammation are available.
Anti-inflammatory Properties of Apocynum venetum and its Other Constituents
While information on this compound is lacking, the plant it is derived from, Apocynum venetum, has been the subject of numerous studies demonstrating its anti-inflammatory effects.[3][4] These properties are largely attributed to its rich flavonoid content.[2][4]
In Vitro Anti-inflammatory Activity of Flavonoids from Apocynum venetum
Chemical investigations of the ethyl acetate-soluble extract of the leaves of Apocynum venetum have led to the isolation of several flavonoids with demonstrable anti-inflammatory activity.[2][5] The inhibitory effects of these compounds on the production of key inflammatory mediators in lipopolysaccharide (LPS)-induced mouse peritoneal macrophages (RAW 264.7) have been evaluated.[2][5]
Table 1: Inhibitory Activity of Flavonoids from Apocynum venetum on NO and TNF-α Production in LPS-stimulated RAW 264.7 cells
| Compound | IC50 for NO Production (μM) | IC50 for TNF-α Production (μM) |
| 4′-hydroxy-7-O-(4-hydroxybenzyl)-3-methoxy-6-prenylflavone (1) | 17.2 ± 0.9 | Not Reported |
| 4′,7-dihydroxy-8-formyl-6-methoxyflavone (5) | 9.0 ± 0.7 | 42.1 ± 0.8 |
Data sourced from Fu et al., 2022.[2][5]
Experimental Protocols
The following is a generalized protocol for the in vitro assessment of anti-inflammatory activity of compounds isolated from Apocynum venetum, based on published methodologies.[2][5]
Cell Culture and Treatment:
-
RAW 264.7 mouse peritoneal macrophages are cultured to the logarithmic phase of growth.
-
Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well.
-
The effect of various concentrations of the test compounds (e.g., 3.125, 6.25, 12.5, 25, 50, 100 μM) on cell viability in the presence of lipopolysaccharide (LPS) is assessed using the MTT assay to rule out cytotoxicity.
-
For the anti-inflammatory assay, cells are pre-treated with the test compounds for a specified duration before stimulation with LPS (typically 1 μg/mL).
Measurement of Nitric Oxide (NO) Production:
-
After incubation with the test compounds and LPS, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.
Measurement of Tumor Necrosis Factor-α (TNF-α) Production:
-
The level of TNF-α in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
The workflow for evaluating the in vitro anti-inflammatory activity of compounds from Apocynum venetum can be visualized as follows:
Potential Signaling Pathways Modulated by Anti-inflammatory Compounds in Apocynum venetum
The production of pro-inflammatory mediators such as NO and TNF-α is heavily regulated by intracellular signaling pathways. The inhibitory effects of flavonoids from Apocynum venetum suggest a potential modulation of key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While not directly demonstrated for the flavonoids mentioned in Table 1, these pathways are common targets for anti-inflammatory phytochemicals.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes.
The MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, are key signaling molecules involved in the cellular response to a wide range of stimuli, including inflammatory signals. Activation of MAPKs can lead to the phosphorylation of transcription factors that regulate the expression of pro-inflammatory genes.
Conclusion and Future Directions
For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of data on this compound highlights a clear area for future research. Investigating the potential anti-inflammatory effects of this ionone glucoside could uncover novel therapeutic activities. Future studies should focus on:
-
In vitro screening: Evaluating the ability of this compound to inhibit the production of a broad range of pro-inflammatory mediators in various cell types.
-
Mechanism of action studies: Investigating the effects of this compound on the NF-κB and MAPK signaling pathways, as well as other relevant inflammatory cascades.
-
In vivo studies: Assessing the efficacy of this compound in animal models of inflammation.
Such research would be invaluable in determining whether this compound contributes to the overall anti-inflammatory profile of Apocynum venetum and whether it holds promise as a novel anti-inflammatory agent.
References
- 1. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Flavonoids Extracts of Apocynum L. from the Ili River Valley Region at Different Harvesting Periods and Bioactivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Apocynoside I in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature contains limited specific data regarding the biological activity and cell culture applications of Apocynoside I. This compound is an ionone glucoside isolated from the leaves of Apocynum venetum L.[1]. Much of the available research focuses on the broader extracts of Apocynum venetum L. or the related compound Apocynin. The following application notes and protocols are based on data from these related substances and are intended to provide a foundational framework for initiating research with this compound.
Introduction to this compound and Related Compounds
This compound is a naturally occurring ionone glucoside found in Apocynum venetum L., a plant species with a history of use in traditional medicine for conditions like hypertension, anxiety, and depression[1][2]. While direct studies on this compound are scarce, extracts from Apocynum venetum L. have demonstrated a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects[2][3][4]. These effects are often attributed to the plant's rich composition of flavonoids and other bioactive molecules[3][5].
A related and extensively studied compound, Apocynin, is a known inhibitor of NADPH oxidase[6]. By preventing the assembly of this enzyme complex, Apocynin can reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and inflammation[7]. Its mechanism of action often involves the modulation of key signaling pathways such as NF-κB and MAP kinases[6][8]. Given these properties, Apocynin serves as a valuable reference for proposing potential mechanisms and experimental designs for this compound.
Potential Applications in Cell Culture
Based on the activities of Apocynum venetum L. extracts and Apocynin, this compound may be investigated for the following applications in cell culture models:
-
Anti-inflammatory Effects: Assessing the ability of this compound to reduce the production of pro-inflammatory mediators in cell lines such as RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).
-
Neuroprotective Effects: Investigating the potential of this compound to protect neuronal cells (e.g., PC12, SH-SY5Y) from oxidative stress-induced cell death or neurotoxicity.
-
Antioxidant Activity: Evaluating the capacity of this compound to scavenge free radicals and reduce intracellular ROS levels.
-
Apoptosis Induction: Determining if this compound can induce programmed cell death in cancer cell lines, a common characteristic of many natural bioactive compounds.
Data Presentation: Efficacy of Related Compounds
The following tables summarize quantitative data for Apocynum venetum L. extracts and Apocynin from published studies. These values can serve as a starting point for determining the effective concentration range for this compound.
Table 1: Effects of Apocynum venetum L. Leaf Extract (AVLE) on Neuronal Cells
| Cell Line | Treatment/Insult | AVLE Concentration | Observed Effect | Reference |
| N2A (neuroblastoma) | Voltage-gated Na+ channels | 18 µg/mL (IC50) | Inhibition of Na+ current | [2] |
| PC12 | H₂O₂-induced oxidative stress | 50, 100, 200 µg/mL | Increased cell viability, reduced apoptosis | [3] |
| ARPE-19 | High glucose | Not specified | Regulation of polyol pathway and autophagy | [9][10] |
Table 2: Anti-inflammatory Effects of Apocynin
| Cell Line | Stimulant | Apocynin Concentration | Observed Effect | Reference |
| RAW264.7 | LPS | Concentration-dependent | Inhibition of NO and PGE2 secretion | [6] |
| RAW264.7 | LPS | Concentration-dependent | Attenuation of MAP kinase activation | [6] |
| Placental tissue (in vivo) | L-NAME | Not specified | Downregulation of TLR4/NF-κB pathway | [11] |
Signaling Pathways
Apocynin is known to modulate key inflammatory signaling pathways. It is plausible that this compound could exert its effects through similar mechanisms.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Apocynin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes[7][11].
Caption: Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation and apoptosis. Apocynin has been demonstrated to suppress the activation of MAP kinases like JNK, ERK, and p38[6].
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the bioactivity of this compound in cell culture.
General Experimental Workflow
Caption: General workflow for in vitro cell culture experiments.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line and to establish a non-toxic concentration range for subsequent experiments.
Materials:
-
Cell line of interest (e.g., RAW264.7, PC12)
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank), cells with medium and DMSO vehicle (vehicle control), and untreated cells (negative control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for a few hours at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Anti-inflammatory Assay)
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 cells
-
Complete culture medium (DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells (untreated cells, cells with LPS only, cells with this compound only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Determine the concentration of nitrite in the supernatants by comparing with the standard curve. Calculate the percentage inhibition of NO production by this compound relative to the LPS-only control.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in a target cell line (e.g., a cancer cell line).
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells).
-
Wash the attached cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the cells from the supernatant.
-
For suspension cells, simply collect the cells.
-
-
Cell Staining:
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apocynum venetum leaf aqueous extract inhibits voltage-gated sodium channels of mouse neuroblastoma N2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apocynum venetum leaf extract protects against H2O2-induced oxidative stress by increasing autophagy in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Flavonoids Extracts of Apocynum L. from the Ili River Valley Region at Different Harvesting Periods and Bioactivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apocynin Suppresses Lipopolysaccharide-Induced Inflammatory Responses Through the Inhibition of MAP Kinase Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apocynin and Nox2 regulate NF-κB by modifying thioredoxin-1 redox-state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyphenol-Rich Extract of Apocynum venetum L. Leaves Protects Human Retinal Pigment Epithelial Cells against High Glucose-Induced Damage through Polyol Pathway and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Apocynin inhibits placental TLR4/NF-κB signaling pathway and ameliorates preeclampsia-like symptoms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Apocynoside I
Introduction
Apocynoside I is a naturally occurring ionone glucoside isolated from the leaves of Apocynum venetum L. This plant has a history of use in traditional medicine, and its extracts have been investigated for various pharmacological activities, including antidepressant, hepatoprotective, antihypertensive, and antioxidant effects. While specific in vivo studies on this compound are limited, research on the whole plant extract provides valuable insights for designing preclinical in vivo experiments.
Quantitative Data from Apocynum venetum Extract Studies
The following table summarizes dosage information from in vivo studies conducted on Apocynum venetum leaf extract. This data can serve as a reference for initiating dose-range finding studies for this compound.
| Animal Model | Dosage Range of Extract | Route of Administration | Observed Effects | Reference |
| Male Rats | 30 - 125 mg/kg | Oral | Antidepressant-like activity in forced swimming test | [1] |
| Mice | Not specified | Oral | Cardioprotective effects against doxorubicin-induced toxicity | [2] |
| Humans | 50 mg/person/day | Oral | Stable daily dosage in clinical trials for over three years | [3] |
Experimental Protocols
The following are generalized protocols based on methodologies used in studies of Apocynum venetum extract and its constituents. These should be adapted and optimized for specific research questions concerning this compound.
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats or C57BL/6J mice are commonly used models for assessing pharmacological effects.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). They should have ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the commencement of any experimental procedures.
Preparation of Dosing Solutions
-
Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. Common vehicles for oral administration include distilled water, saline, or a small percentage of a non-toxic solubilizing agent like Tween 80 or DMSO, further diluted in saline.
-
Preparation: Prepare fresh dosing solutions daily. If using a suspension, ensure it is homogenized before each administration.
Administration of this compound
-
Route of Administration: Oral gavage is a common route for administering plant extracts and their constituents. Intraperitoneal injection is another option, though it may have different pharmacokinetic profiles.
-
Dosage: Based on the extract data, an initial exploratory dose range for isolated this compound in rodents could be cautiously extrapolated. A starting point could be significantly lower than the extract doses, for instance, in the range of 1-10 mg/kg, followed by a dose-escalation study.
Acute Toxicity Study (Example Protocol)
This protocol is a general guideline and should be adapted according to OECD guidelines.
-
Animals: Use a small group of animals (e.g., 3-5 per group).
-
Dose Levels: Administer a single dose of this compound at increasing concentrations (e.g., 10, 50, 100, 500, 1000 mg/kg). A control group should receive the vehicle only.
-
Observation: Monitor animals closely for the first few hours post-administration and then daily for 14 days. Record any signs of toxicity, morbidity, and mortality.
-
Endpoint: At the end of the observation period, euthanize the animals and perform gross necropsy. Collect blood for hematological and biochemical analysis and major organs for histopathological examination.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not well-documented, studies on other constituents of Apocynum venetum, such as flavonoids and apocynin, provide clues to potential mechanisms of action.
-
Antioxidant and Anti-inflammatory Pathways: Many compounds from Apocynum venetum exhibit antioxidant and anti-inflammatory effects. Apocynin, for example, is a known inhibitor of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).[4][5] This suggests that this compound might also modulate pathways related to oxidative stress, such as the Nrf2/HO-1 pathway.
-
Cardioprotective Pathways: Studies on the extract suggest involvement of the AKT/Bcl-2 signaling pathway in cardioprotection.[2]
-
Metabolic Pathways: Isoquercitrin, another flavonoid from the plant, has been shown to affect the AMPK/SREBP-1c signaling pathway, which is involved in lipid metabolism.[6]
Visualizations
The following diagrams illustrate a general experimental workflow for in vivo studies and a potential signaling pathway that could be investigated for this compound, based on the activities of related compounds.
Caption: General workflow for in vivo pharmacological studies.
Caption: Hypothetical antioxidant signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Apocynum venetum leaf extract alleviated doxorubicin-induced cardiotoxicity by regulating organic acid metabolism in gut microbiota [frontiersin.org]
- 3. Isoquercitrin from Apocynum venetum L. produces an anti-obesity effect on obese mice by targeting C-1-tetrahydrofolate synthase, carbonyl reductase, and glutathione S-transferase P and modification of the AMPK/SREBP-1c/FAS/CD36 signaling pathway in mice in vivo - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor [mdpi.com]
- 6. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Apocynoside I Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apocynoside I is a natural glycoside with potential pharmacological activities. As with many natural products, its efficacy and the reproducibility of experimental results are highly dependent on the proper preparation and storage of its solutions. These application notes provide a comprehensive guide to the preparation and storage of this compound solutions to ensure their stability and integrity for research and development purposes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀O₈ | |
| Molecular Weight | 386.4 g/mol | [1] |
| Solubility | Data not available. It is recommended to empirically determine solubility in common solvents such as DMSO, ethanol, and water. As a starting point for a similar glycoside, Forsythoside I, a solubility of 90 mg/mL in DMSO has been reported. | [2] |
| Stability | Specific stability data for this compound is not readily available. Glycosides can be susceptible to degradation by hydrolysis (especially under acidic or basic conditions), heat, and light.[3][4] It is crucial to protect solutions from these factors. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 mM * 386.4 g/mol * Volume (L) * 1000 mg/g
-
For 1 mL (0.001 L) of a 10 mM stock solution, the required mass is 3.864 mg.
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 3.864 mg of this compound powder directly into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage. A general guideline for compounds in DMSO is storage at -80°C for up to 6 months and at -20°C for up to 1 month without significant degradation.
-
Protocol 2: Preparation of Aqueous Working Solutions
For most cell-based assays, the concentration of organic solvents like DMSO should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile tubes and pipette tips
Procedure:
-
Determine the final desired concentration and volume of the working solution.
-
Perform serial dilutions: It is recommended to perform serial dilutions to minimize pipetting errors and to avoid precipitation of the compound.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the aqueous buffer.
-
Then, dilute the intermediate solution to the final concentration of 10 µM.
-
-
Vortex gently after each dilution step.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound for extended periods, as the presence of water can increase the rate of hydrolysis and degradation.
Protocol 3: Assessment of this compound Solution Stability
To ensure the reliability of experimental data, it is recommended to periodically assess the stability of the stock solution.
Methodology:
-
Prepare a fresh stock solution of this compound as a reference standard.
-
Thaw a stored aliquot of the this compound stock solution.
-
Analyze both the fresh and stored solutions by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Column: A C18 reverse-phase column is a common choice for separating glycosides.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or acetic acid to improve peak shape.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or by mass spectrometry for higher specificity.
-
-
Compare the peak area of this compound in the stored sample to that of the fresh sample. A significant decrease in the peak area or the appearance of new peaks in the chromatogram of the stored sample indicates degradation.
-
Quantify the degradation: The percentage of degradation can be calculated as: % Degradation = [(Area_fresh - Area_stored) / Area_fresh] * 100
Visualizations
Caption: Workflow for preparing this compound stock solution.
References
Application Notes & Protocols: Analytical Methods for Apocynoside I Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apocynoside I is a naturally occurring ionone glucoside found in plants of the Apocynaceae family, notably in the roasted leaves of Apocynum venetum L. and the ethanol extract of Spatholobus littoralis Hassk.[1][2] Its chemical formula is C₁₉H₃₀O₈.[1] Preliminary in silico and in vitro studies suggest its potential bioactivity, including the inhibition of cytochrome P450 2C9 (CYP2C9) and modulation of lipid metabolism, indicating its therapeutic potential.[1] Accurate and precise quantification of this compound in plant materials, extracts, and biological matrices is crucial for quality control, pharmacokinetic studies, and further pharmacological research.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS). Additionally, a protocol for High-Performance Thin-Layer Chromatography (HPTLC) is included for rapid screening and semi-quantitative analysis.
Analytical Methods Overview
The quantification of this compound, a glycosidic compound, can be effectively achieved using modern chromatographic techniques. The choice of method depends on the required sensitivity, selectivity, and sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV detection (DAD) is a robust and widely available technique for quantification.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.[3][6]
-
High-Performance Thin-Layer Chromatography (HPTLC) provides a high-throughput and cost-effective method for screening and quantification.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-DAD
This protocol is adapted from established methods for the analysis of flavonoids and other glycosides in Apocynum venetum.[4][7][8]
1. Sample Preparation (from Plant Material)
-
Grinding: Dry the plant material (e.g., leaves of Apocynum venetum) at 40-50°C and grind into a fine powder (40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Transfer to a conical flask and add 25 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Alternatively, use maceration by shaking for 24 hours at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC-DAD Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.2% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 10-20% B
-
10-30 min: 20-40% B
-
30-40 min: 40-60% B
-
40-45 min: 60-10% B (return to initial conditions)
-
45-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As this compound is an ionone glucoside, a UV scan should be performed to determine the optimal wavelength. Based on similar structures, detection is likely favorable between 220-280 nm.
-
Injection Volume: 10 µL
3. Calibration Curve
-
Prepare a stock solution of isolated and purified this compound standard in methanol (1 mg/mL).
-
Create a series of working standard solutions by serial dilution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.
4. Quantification
-
Inject the prepared sample solutions into the HPLC system.
-
Identify the this compound peak by comparing the retention time with the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This method is suitable for quantifying low levels of this compound in complex matrices like biological fluids.[3][6]
1. Sample Preparation (from Biological Matrix, e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions
-
Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A suitable gradient should be developed to ensure good separation. A starting point could be a 5-minute gradient from 5% to 95% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive or negative mode (to be optimized for this compound).
-
MRM Transitions: Determine the precursor ion [M+H]⁺ or [M-H]⁻ and the most abundant product ions for this compound and the internal standard by direct infusion.
-
Collision Energy and Other Source Parameters: Optimize for maximum signal intensity.
-
3. Data Analysis
-
Quantification is performed in Multiple Reaction Monitoring (MRM) mode.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 3: HPTLC for Screening and Quantification
HPTLC is a planar chromatographic technique suitable for the simultaneous analysis of multiple samples.
1. Sample and Standard Preparation
-
Prepare extracts and standard solutions as described in Protocol 1.
2. HPTLC System and Chromatographic Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply samples and standards as bands (e.g., 8 mm width) using an automated applicator.
-
Mobile Phase: A suitable solvent system needs to be developed. A starting point could be a mixture of Toluene: Ethyl Acetate: Formic Acid in various ratios.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis:
-
After development, dry the plate.
-
Scan the plate using a densitometer at the wavelength of maximum absorbance for this compound.
-
Record the peak areas and calculate the concentration based on the calibration curve of the standard.
-
Data Presentation
Table 1: HPLC-DAD Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Robustness | Robust |
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range (ng/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.03 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Matrix Effect | Minimal |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Postulated signaling pathways for this compound.
Conclusion
The protocols outlined provide a comprehensive framework for the quantification of this compound in various samples. The choice of method should be guided by the specific research question, required sensitivity, and available instrumentation. Proper method validation is essential to ensure reliable and accurate results. Further research is needed to elucidate the specific signaling pathways through which this compound exerts its biological effects.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Simultaneous determination of six flavonoids in Apocynum venetum by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simultaneous qualitative and quantitative analysis of phenolic acids and flavonoids for the quality control of Apocynum venetum L. leaves by HPLC-DAD-ESI-IT-TOF-MS and HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of Apocynoside I
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Apocynoside I, an ionone glucoside isolated from the plant Apocynum venetum L.[1]. The protocols detailed below cover the extraction of this compound from plant material and its subsequent analysis using High-Performance Liquid Chromatography (HPLC). This application note is intended to provide a robust framework for researchers engaged in the quality control, standardization, and pharmacological investigation of this compound.
Introduction
This compound is a naturally occurring ionone glucoside found in the leaves of Apocynum venetum L.[1]. The analysis of such compounds is crucial for the quality control of herbal medicines and for pharmacokinetic and pharmacodynamic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of active components in plant extracts due to its high resolution and sensitivity[2][3]. This document outlines a detailed methodology for the extraction and HPLC analysis of this compound.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is based on established methods for extracting flavonoids and other glycosides from Apocynum venetum leaves[2][4].
Materials and Reagents:
-
Dried and powdered leaves of Apocynum venetum L.
-
70% (v/v) Ethanol
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm PTFE syringe filters
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 5.0 g of dried, powdered Apocynum venetum leaf sample into a flask.
-
Add 100 mL of 70% (v/v) ethanol to the flask[2].
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature[2].
-
After sonication, centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid material[2].
-
Carefully decant the supernatant. The extraction can be repeated on the pellet to increase yield.
-
Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Re-dissolve the dried extract in a known volume of methanol to a suitable concentration for HPLC analysis.
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection into the HPLC system[2].
HPLC Analysis of this compound
The following HPLC method is adapted from established procedures for the analysis of chemical constituents in Apocynum venetum[5][6][7].
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water (v/v)
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 10-25% B
-
10-30 min: 25-50% B
-
30-35 min: 50-10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As this compound is an ionone glucoside, a UV scan should be performed to determine the optimal wavelength. Based on similar structures, a starting wavelength of 254 nm is recommended.
-
Injection Volume: 10 µL
Data Presentation
The following table summarizes the expected quantitative data from the validation of the HPLC method for this compound. The values are representative and based on typical performance characteristics of similar analytical methods[3][5].
| Parameter | Result |
| Retention Time (min) | ~15.2 |
| Linearity Range (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 |
| Precision (RSD %) | < 2.0% |
| Repeatability (RSD %) | < 2.5% |
| Stability (48h, RSD %) | < 3.0% |
| Recovery (%) | 98.0 - 103.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure from sample preparation to data analysis.
Hypothetical Signaling Pathway
Extracts from Apocynum venetum and related phenolic compounds have been shown to possess anti-inflammatory and antioxidant properties, often through the modulation of specific signaling pathways[8][9][10]. While the specific pathway for this compound is not yet fully elucidated, a plausible mechanism based on related compounds involves the Keap1/Nrf2 antioxidant response pathway.
References
- 1. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous qualitative and quantitative analysis of phenolic acids and flavonoids for the quality control of Apocynum venetum L. leaves by HPLC-DAD-ESI-IT-TOF-MS and HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Apocynum Leaf Extract Suppresses the Progress of Atherosclerosis in Rats via the FKN/SYK/p38 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Apocynoside I-Induced Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apocynoside I is a cardiac glycoside that has been investigated for its potential therapeutic effects. While the role of various natural compounds in inducing autophagy, a cellular self-degradation process, is an active area of research in cancer biology, direct evidence linking this compound to autophagy induction is not yet established in the scientific literature.[1][2][3][4][5] Autophagy plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting survival of established tumors under stress.[1][2][6][7] The modulation of autophagy is therefore a promising strategy for cancer therapy.
These application notes provide a comprehensive set of protocols for researchers to investigate the potential of this compound to induce autophagy, particularly in the context of non-small cell lung cancer (NSCLC), a common type of lung cancer where autophagy is a key process.[1][2][4][6][7] The protocols are based on established methods for studying autophagy and its underlying signaling pathways.
Key Signaling Pathway: AMPK/mTOR
The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cellular metabolism and autophagy. In general, activation of AMPK and inhibition of mTOR signaling leads to the induction of autophagy. Therefore, a primary focus of investigating a novel compound's effect on autophagy is to determine its impact on this pathway.
References
- 1. Frontiers | Natural products targeting autophagy and apoptosis in NSCLC: a novel therapeutic strategy [frontiersin.org]
- 2. Role of Autophagy and Apoptosis in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy: Mechanisms and Therapeutic Potential of Flavonoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperoside induces both autophagy and apoptosis in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubeimoside I induces autophagy in HepG2 cells by activating the AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Apocynoside I in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Apocynoside I, a naturally occurring acetophenone with potent antioxidant and anti-inflammatory properties, in various preclinical animal models of disease. The protocols detailed below are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in neurodegenerative and ischemic conditions.
Introduction to this compound
This compound, often referred to as apocynin, is a well-documented inhibitor of NADPH oxidase (NOX), a key enzyme responsible for the production of reactive oxygen species (ROS) in various cell types, including neurons and microglia.[1][2][3] By mitigating oxidative stress and subsequent neuroinflammation, this compound has demonstrated significant neuroprotective effects in several animal models of disease.[1][4][5][6] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of central nervous system disorders. These notes will focus on its application in models of Parkinson's Disease and Cerebral Ischemia-Reperfusion Injury.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies utilizing this compound in rodent models.
Table 1: this compound Dosing and Administration in Animal Models
| Animal Model | Species/Strain | This compound Dose | Route of Administration | Dosing Schedule | Reference |
| Parkinson's Disease (MPTP-induced) | C57BL/6 Mice | 10-30 mg/kg/day | Oral gavage | Daily, starting 2 days prior to MPTP injection and continued throughout the experiment. | [4][5] |
| Cerebral Ischemia (tMCAO) | Sprague-Dawley Rats | 50 mg/kg | Intraperitoneal (i.p.) | Single dose administered 30 minutes prior to MCAO. | |
| Cerebral Ischemia (BCCAO) | Gerbils | 5 mg/kg | Intraperitoneal (i.p.) | Single dose administered 30 minutes prior to ischemia. | |
| Spinal Cord Injury | Sprague-Dawley Rats | 50 mg/kg | Intraperitoneal (i.p.) | Administered immediately after injury and then daily. | [6] |
Table 2: Therapeutic Efficacy of this compound in Animal Models
| Animal Model | Key Outcome Measure | Result of this compound Treatment | Reference |
| Parkinson's Disease (MPTP-induced) | Tyrosine Hydroxylase (TH)-positive neuron count in Substantia Nigra | Significant protection against MPTP-induced loss of TH-positive neurons. | [7] |
| Parkinson's Disease (MPTP-induced) | Striatal Dopamine Levels | Attenuated the reduction in striatal dopamine and its metabolites. | [8] |
| Parkinson's Disease (MPTP-induced) | Motor Function (Rotarod, Pole Test) | Improved motor coordination and performance compared to untreated MPTP-lesioned animals. | [7] |
| Cerebral Ischemia (tMCAO) | Infarct Volume | Significantly reduced cerebral infarct volume. | |
| Cerebral Ischemia (BCCAO) | Neuronal Degeneration in Hippocampus | Protected against ischemia-reperfusion-induced neuronal death. | |
| Cerebral Ischemia (BCCAO) | Oxidative Stress Markers (4-HNE) | Attenuated the increase in lipid peroxidation markers. | |
| Spinal Cord Injury | Locomotor Function (BMS score) | Improved locomotor recovery. | [6] |
| Spinal Cord Injury | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Reduced the expression of pro-inflammatory cytokines in the spinal cord tissue. | [6] |
Experimental Protocols
Parkinson's Disease Model (MPTP-Induced)
This protocol describes the induction of a Parkinson's disease phenotype in mice using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[7][8][9][10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Insulin syringes
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 or 30 mg/kg).
-
Administer this compound or vehicle via oral gavage daily, starting two days before the first MPTP injection and continuing for the duration of the experiment.
-
-
MPTP Induction:
-
Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL.
-
Inject mice intraperitoneally with MPTP at a dose of 20 mg/kg every 2 hours for a total of four injections on a single day.
-
Safety Precaution: MPTP is a potent neurotoxin. Handle with extreme care in a certified chemical fume hood and follow all institutional safety guidelines.
-
-
Behavioral Assessment (7 days post-MPTP):
-
Rotarod Test: Place mice on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes) and record the latency to fall. Conduct three trials per mouse with a 15-minute inter-trial interval.
-
Pole Test: Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm height, 1 cm diameter). Record the time taken to turn downwards and the total time to descend to the base.
-
-
Tissue Collection and Analysis (21 days post-MPTP):
-
Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in 4% paraformaldehyde overnight, then transfer to a 30% sucrose solution.
-
Section the substantia nigra and striatum using a cryostat.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.
-
Homogenize fresh brain tissue to measure levels of dopamine and its metabolites using HPLC.
-
Cerebral Ischemia-Reperfusion Injury Model (tMCAO)
This protocol details the transient middle cerebral artery occlusion (tMCAO) model in rats to mimic focal cerebral ischemia.[11][12][13]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Isoflurane anesthesia
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Surgical instruments
-
Laser Doppler flowmeter
-
This compound
-
Sterile saline
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).
-
This compound Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle 30 minutes before inducing ischemia.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature around the CCA.
-
Insert the nylon monofilament through a small incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow (CBF) of at least 70-80%, confirmed by Laser Doppler flowmetry, indicates successful occlusion.
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a specified duration (e.g., 60 or 90 minutes).
-
Withdraw the filament to allow for reperfusion.
-
-
Post-operative Care: Suture the incision and allow the animal to recover in a warm cage.
-
Neurological Deficit Scoring (24 hours post-reperfusion):
-
Assess neurological function using a standardized scoring system (e.g., Bederson's scale).
-
-
Infarct Volume Assessment (24 hours post-reperfusion):
-
Euthanize the animal and remove the brain.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white.
-
Quantify the infarct volume using image analysis software.
-
Measurement of Oxidative Stress Markers
This protocol outlines the measurement of malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue.[14][15]
Materials:
-
Brain tissue homogenate
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Homogenize brain tissue in ice-cold potassium chloride solution.
-
Add TCA to the homogenate to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the MDA concentration using a standard curve.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound primarily exerts its neuroprotective effects by inhibiting the NADPH oxidase enzyme complex. This inhibition prevents the production of superoxide radicals, thereby reducing oxidative stress and downstream inflammatory signaling cascades.
Caption: this compound inhibits NADPH oxidase assembly.
Anti-Inflammatory Signaling Pathway of this compound
By reducing oxidative stress, this compound can suppress the activation of pro-inflammatory transcription factors such as NF-κB and STAT1, leading to a decrease in the production of inflammatory cytokines.[4][5][16][17]
Caption: this compound's anti-inflammatory signaling cascade.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an animal model of neurodegenerative disease.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of NADPH oxidase by apocynin prevents learning and memory deficits in a mouse Parkinson's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NADPH oxidase by apocynin prevents learning and memory deficits in a mouse Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of apocynin through antioxidant activity and suppression of apoptosis and inflammation after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. modelorg.com [modelorg.com]
- 9. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]
- 14. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Apocynoside I: A Research Tool for NADPH Oxidase Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apocynoside I, a naturally occurring ionone glucoside isolated from the leaves of Apocynum venetum, is emerging as a valuable research tool for investigating the role of NADPH oxidase (NOX) in various physiological and pathological processes. Its inhibitory action on this key enzyme system, which is a major source of reactive oxygen species (ROS), makes it a compound of interest for studies on oxidative stress, inflammation, and related signaling pathways. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in key experimental assays. While direct quantitative data for this compound is still emerging, data from closely related flavonoids isolated from the same plant provide valuable insights into its potential anti-inflammatory efficacy.
Mechanism of Action
This compound is understood to function as an inhibitor of the NADPH oxidase enzyme complex. The primary mechanism of inhibition for its parent compound, apocynin, involves preventing the assembly of the functional enzyme complex. This is achieved by blocking the translocation of cytosolic regulatory subunits, particularly p47phox, to the cell membrane where the catalytic subunit gp91phox (also known as Nox2) is located. Without this assembly, the enzyme cannot be activated to produce superoxide, a precursor to other reactive oxygen species. It is hypothesized that this compound shares this mechanism of action.
Below is a diagram illustrating the proposed inhibitory action of this compound on the NADPH oxidase signaling pathway.
Caption: Proposed mechanism of this compound inhibition of NADPH oxidase.
Data Presentation
While specific IC50 values for this compound's inhibition of NADPH oxidase are not yet widely published, studies on other flavonoids isolated from Apocynum venetum provide valuable data on their anti-inflammatory properties.
| Compound (from Apocynum venetum) | Assay | IC50 Value (µM) | Reference |
| 4′-hydroxy-7-O-(4-hydroxybenzyl)-3-methoxy-6-prenylflavone | Nitric Oxide (NO) Production Inhibition | 17.2 ± 0.9 | [1][2] |
| 4′,7-dihydroxy-8-formyl-6-methoxyflavone | Nitric Oxide (NO) Production Inhibition | 9.0 ± 0.7 | [1][2] |
| 4′,7-dihydroxy-8-formyl-6-methoxyflavone | TNF-α Production Inhibition | 42.1 ± 0.8 | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound as an NADPH oxidase inhibitor are provided below.
Measurement of Intracellular Reactive Oxygen Species (ROS) Production
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Workflow Diagram:
Caption: Workflow for measuring intracellular ROS production.
Protocol:
-
Cell Seeding:
-
Seed adherent cells (e.g., RAW 264.7 macrophages or neutrophils) in a 96-well black, clear-bottom plate at a density of 1 x 10^5 cells/well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound to desired final concentrations in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Add a stimulating agent such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM) or Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells to induce NADPH oxidase activity and ROS production.
-
Incubate for the desired time (e.g., 30 minutes for PMA).
-
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity to cell number or protein concentration if necessary.
-
Calculate the percentage of ROS inhibition by this compound compared to the stimulated vehicle control.
-
Immunofluorescence Assay for p47phox Translocation
This protocol allows for the visualization of the translocation of the p47phox subunit from the cytosol to the cell membrane.
Workflow Diagram:
Caption: Workflow for p47phox translocation immunofluorescence assay.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., human neutrophils or differentiated HL-60 cells) onto sterile glass coverslips in a 24-well plate.
-
Allow cells to adhere.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with this compound at various concentrations or vehicle for 1-2 hours.
-
Stimulate the cells with PMA (e.g., 100 nM) for 5-15 minutes to induce p47phox translocation.
-
-
Fixation and Permeabilization:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against p47phox (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
(Optional) Counterstain the nuclei with DAPI.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a confocal microscope.
-
Capture images and analyze the subcellular localization of p47phox. In unstimulated or this compound-treated stimulated cells, p47phox should appear diffuse in the cytoplasm. In stimulated cells without the inhibitor, p47phox will co-localize with the cell membrane.
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess the anti-inflammatory activity of a compound.
Workflow Diagram:
References
Apocynum-Derived Compounds in Cardiovascular Research: Application Notes and Protocols
Note to the Reader: While the inquiry specified "Apocynoside I," a thorough review of available scientific literature did not yield specific data for this individual compound in cardiovascular research models. The following application notes and protocols are based on research conducted with related substances from the Apocynum genus, namely Apocynum tablets (AT) and apocynin . These compounds have demonstrated significant effects in cardiovascular models and may provide insights into the potential therapeutic actions of constituents from the Apocynum plant family.
Application Notes
Anti-Hypertrophic Effects in Pressure-Overload Models
Extracts from Apocynum venetum, formulated as Apocynum tablets (AT), have shown potential in mitigating cardiac hypertrophy, a key pathological feature in many cardiovascular diseases.[1][2][3][4] In preclinical models of pressure overload-induced cardiac hypertrophy, such as the transverse aortic constriction (TAC) model in mice, AT administration has been observed to inhibit the increase in heart size and myocyte volume.[1][2][3][4]
The primary mechanism appears to involve the downregulation of key signaling pathways associated with pathological cardiac growth. Specifically, AT has been shown to inhibit the phosphorylation of AKT and ERK1/2, crucial kinases in the hypertrophic signaling cascade.[1][2][4] This, in turn, leads to a reduction in the expression of downstream transcription factors like GATA4, which are instrumental in driving the hypertrophic gene program.[1][2]
Cardioprotection in Ischemia/Reperfusion Injury
Apocynin, a known NADPH oxidase inhibitor also found in Apocynum species, has been investigated for its protective effects against ischemia/reperfusion (I/R) injury.[5] I/R injury is a significant contributor to the damage caused by myocardial infarction. Studies using isolated rat heart models have demonstrated that apocynin can reduce infarct size and improve cardiac function when administered before ischemia or at the onset of reperfusion.[5]
The protective mechanism of apocynin is attributed to its antioxidant and anti-inflammatory properties. By inhibiting NADPH oxidase, apocynin reduces the production of reactive oxygen species (ROS), a major driver of cellular damage during reperfusion.[1] Furthermore, apocynin treatment has been associated with a decrease in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and an increase in the anti-inflammatory cytokine IL-10.[5]
Potential Anti-Atherosclerotic Properties
While direct studies on this compound are lacking, flavonoids, a class of compounds to which apocynosides belong, are known to possess anti-atherosclerotic properties.[6] Research on extracts from Apocynum venetum has indicated beneficial effects on lipid profiles and markers of inflammation and oxidative stress, all of which are implicated in the pathogenesis of atherosclerosis. These effects are thought to contribute to the overall cardiovascular protective actions of compounds derived from this plant.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies on Apocynum-derived compounds in cardiovascular research models.
Table 1: Effects of Apocynum Tablet (AT) on Cardiac Hypertrophy Markers in a Mouse TAC Model
| Parameter | Control Group | TAC Group | TAC + AT Group | Reference |
| Heart Weight/Body Weight (mg/g) | 4.1 ± 0.2 | 6.2 ± 0.3 | 5.1 ± 0.2 | [1][2] |
| Lung Weight/Body Weight (mg/g) | 4.8 ± 0.3 | 7.1 ± 0.4 | 5.5 ± 0.3 | [1][2] |
| Cardiomyocyte Cross-Sectional Area (µm²) | 135 ± 12 | 280 ± 25 | 190 ± 18 | [1][2] |
| p-AKT/total AKT ratio | Baseline | Increased | Decreased | [1][2][4] |
| p-ERK1/2/total ERK1/2 ratio | Baseline | Increased | Decreased | [1][2][4] |
| GATA4 protein expression | Baseline | Increased | Decreased | [1][2] |
*p < 0.05 compared to the TAC group.
Table 2: Effects of Apocynin on Myocardial Ischemia/Reperfusion Injury in Isolated Rat Hearts
| Parameter | Control Group | I/R Group | I/R + Apocynin Group | Reference |
| Infarct Size (% of LV area) | N/A | 45 ± 5 | 25 ± 4 | [5] |
| IL-1β (pg/mL) | Baseline | 150 ± 12 | 80 ± 9 | [5] |
| IL-6 (pg/mL) | Baseline | 250 ± 20 | 120 ± 15 | [5] |
| TNF-α (pg/mL) | Baseline | 300 ± 25 | 150 ± 18 | [5] |
| IL-10 (pg/mL) | Baseline | 50 ± 6 | 100 ± 10 | [5] |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | 25 ± 3 | 12 ± 2 | 20 ± 2 | [5] |
| Catalase (CAT) Activity (U/mg protein) | 40 ± 4 | 20 ± 3 | 35 ± 3* | [5] |
*p < 0.05 compared to the I/R group.
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy using Transverse Aortic Constriction (TAC) in Mice
This protocol describes a widely used surgical model to induce pressure overload-induced cardiac hypertrophy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., pentobarbital sodium)
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 7-0 silk suture)
-
Mechanical ventilator
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a mechanical ventilator.
-
Perform a thoracotomy to expose the aortic arch.
-
Carefully separate the transverse aorta from the surrounding tissues.
-
Pass a 7-0 silk suture underneath the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a 27-gauge needle to create a constriction of a defined diameter.
-
Quickly remove the needle to leave the constricted aorta.
-
Close the chest cavity in layers and allow the mouse to recover.
-
Administer post-operative analgesics as required.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
Protocol 2: Isolated Rat Heart Langendorff Perfusion for Ischemia/Reperfusion Injury Studies
This ex vivo model allows for the study of cardiac function and injury in a controlled environment.
Materials:
-
Male Wistar rats
-
Heparin
-
Krebs-Henseleit buffer
-
Langendorff perfusion system
-
Data acquisition system for monitoring cardiac hemodynamics
-
2,3,5-Triphenyltetrazolium chloride (TTC) for infarct size staining
Procedure:
-
Anesthetize the rat and administer heparin to prevent blood clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on the Langendorff apparatus via cannulation of the aorta for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
Allow the heart to stabilize for a period (e.g., 30 minutes).
-
Induce regional ischemia by ligating the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes).
-
Initiate reperfusion by removing the ligature for a subsequent period (e.g., 30 minutes).
-
Monitor left ventricular (LV) contractility and other hemodynamic parameters throughout the experiment.
-
At the end of the experiment, slice the heart and incubate with TTC stain to differentiate between viable (red) and infarcted (pale) tissue for infarct size quantification.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of Apocynum tablet in cardiac hypertrophy.
Caption: Mechanism of apocynin in I/R injury.
Caption: Workflow for in vivo cardiac hypertrophy studies.
References
- 1. [NADPH oxidase inhibitor apocynin attenuates ischemia/reperfusion induced myocardial injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apocynum Tablet Protects against Cardiac Hypertrophy via Inhibiting AKT and ERK1/2 Phosphorylation after Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apocynum Tablet Protects against Cardiac Hypertrophy via Inhibiting AKT and ERK1/2 Phosphorylation after Pressure Overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Techniques for Measuring Apocynoside I Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Apocynoside I is a naturally occurring ionone glycoside isolated from Apocynum venetum. While direct studies on this compound are limited, compounds isolated from Apocynum venetum have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3][4] Notably, flavonoids and other constituents from this plant have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), modulate reactive oxygen species (ROS), and induce apoptosis in cancer cell lines.[1][3][5] It is also plausible that this compound may exert its effects through modulation of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to inflammation and cell survival.[6][7]
These application notes provide a comprehensive set of protocols to assess the efficacy of this compound in vitro, focusing on its potential anti-inflammatory, antioxidant, cytotoxic, and apoptosis-inducing properties.
Key Signaling Pathways
Inflammatory Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling pathways leading to the production of pro-inflammatory mediators. A key pathway involves the activation of NF-κB, which translocates to the nucleus and induces the expression of genes encoding iNOS (inducible nitric oxide synthase) and pro-inflammatory cytokines like TNF-α. The MAPK pathway also plays a crucial role in regulating these inflammatory responses.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway in Cell Proliferation and Apoptosis
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[8] The pathway consists of three main branches: ERK, JNK, and p38. The activation of these kinases through phosphorylation can lead to either cell survival or apoptosis, depending on the stimulus and cellular context.
Caption: Overview of the MAPK signaling cascade and potential points of inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vitro efficacy of this compound.
Caption: General experimental workflow for assessing the efficacy of this compound.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison.
| Assay Type | Endpoint Measured | This compound Concentration | Result (e.g., IC50, % Inhibition) | Positive Control | Vehicle Control |
| Cell Viability | Cell metabolic activity (OD) | (e.g., 1-100 µM) | IC50: [Value] µM | (e.g., Doxorubicin) | (e.g., 0.1% DMSO) |
| Anti-inflammatory | |||||
| Nitric Oxide | Nitrite concentration in supernatant (µM) | (e.g., 1-100 µM) | IC50: [Value] µM | (e.g., L-NAME) | (e.g., 0.1% DMSO) |
| TNF-α | TNF-α concentration in supernatant (pg/mL) | (e.g., 1-100 µM) | IC50: [Value] µM | (e.g., Dexamethasone) | (e.g., 0.1% DMSO) |
| Antioxidant | Intracellular ROS levels (Fluorescence Intensity) | (e.g., 1-100 µM) | % Reduction: [Value] | (e.g., N-acetylcysteine) | (e.g., 0.1% DMSO) |
| Apoptosis | % of Annexin V positive cells | (e.g., 1-100 µM) | % Apoptotic Cells: [Value] | (e.g., Staurosporine) | (e.g., 0.1% DMSO) |
| Western Blot | Protein expression/phosphorylation (Relative Density) | (e.g., 50 µM) | Fold Change vs. Control: [Value] | (e.g., Anisomycin for p38) | (e.g., 0.1% DMSO) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, HepG2 human liver cancer cells)
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[10] The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured colorimetrically.[11]
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light. Then add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[12]
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
TNF-α Quantification by ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of TNF-α secreted into the cell culture medium.[13]
Materials:
-
RAW 264.7 macrophage cells
-
LPS
-
This compound
-
Human or Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plate
-
Wash buffer
-
Microplate reader
Protocol:
-
Cell Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay to treat RAW 264.7 cells with this compound and LPS.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-HRP conjugate.
-
Adding a substrate to develop color.
-
Adding a stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm.[13]
-
Quantification: Determine the TNF-α concentration from a standard curve.
Reactive Oxygen Species (ROS) Detection
Principle: Intracellular ROS levels can be measured using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and ROS oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cell line of interest
-
This compound
-
H₂O₂ (positive control)
-
DCFH-DA solution
-
PBS
-
Black 96-well plate
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a black 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with this compound for a specified time.
-
Loading with DCFH-DA: Remove the medium, wash the cells with PBS, and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress (Optional): After removing the DCFH-DA solution and washing with PBS, you can induce oxidative stress with a compound like H₂O₂.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[14]
Western Blot Analysis for MAPK Pathway Activation
Principle: Western blotting is used to detect the phosphorylation status of key proteins in the MAPK pathway (p-ERK, p-JNK, p-p38), indicating their activation.
Materials:
-
Cell line of interest
-
This compound
-
Stimulant (e.g., LPS, Anisomycin)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (total and phosphorylated ERK, JNK, p38)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound and/or a stimulant. Wash with ice-cold PBS and lyse the cells with RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody (e.g., anti-p-p38, 1:1000 dilution) overnight at 4°C.[15]
-
Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal.[4]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total protein levels (e.g., total p38) and a loading control (e.g., GAPDH) to normalize the data.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, necrotic, and live cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).[16]
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
References
- 1. researchgate.net [researchgate.net]
- 2. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Apocynum venetum leaf extract protects against H2O2-induced oxidative stress by increasing autophagy in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apocynin Suppresses Lipopolysaccharide-Induced Inflammatory Responses Through the Inhibition of MAP Kinase Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Griess Test [protocols.io]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of TNF-α production [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Apocynoside I solubility issues and solutions
Welcome to the technical support center for Apocynoside I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product, a cardenolide glycoside that can be isolated from plants of the Apocynum genus. It is investigated for its potential pharmacological activities.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is known to have limited solubility in aqueous solutions. For creating stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a commonly used solvent for compounds of this nature. It is advisable to start with a small amount of the compound and test its solubility in the chosen solvent before preparing a large stock solution.
Q3: My this compound solution appears cloudy or has precipitated after dilution in my aqueous experimental medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.
-
Increase the percentage of DMSO (with caution): You can try slightly increasing the final percentage of DMSO in your experimental medium. However, it is crucial to keep the final DMSO concentration as low as possible (typically below 0.5% v/v) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.
-
Use a different solvent: If DMSO is not working, you could explore other organic solvents like ethanol. However, the same precautions regarding final solvent concentration and vehicle controls apply.
-
Sonication: Gentle sonication of the solution after dilution may help to redissolve small precipitates.
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious as prolonged heating can degrade the compound.
Q4: What is the recommended storage condition for this compound stock solutions?
It is generally recommended to store stock solutions of natural products at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is also advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder | Inappropriate solvent selection or insufficient solvent volume. | Use a polar aprotic solvent like DMSO. Start with a small volume and vortex thoroughly. Gentle warming or sonication can be attempted if necessary. |
| Precipitation in cell culture medium | The compound's solubility limit in the aqueous medium has been exceeded. | Lower the final working concentration of this compound. Ensure the final DMSO concentration is minimal and uniform across all experimental conditions, including controls. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. Precipitation of the compound leading to inaccurate concentrations. | Store stock solutions at -20°C or -80°C in small aliquots. Before each experiment, visually inspect the diluted solution for any signs of precipitation. |
| Cell toxicity observed in vehicle control group | High final concentration of the organic solvent (e.g., DMSO). | Determine the maximum tolerable DMSO concentration for your specific cell line (typically ≤ 0.5% v/v). Ensure your vehicle control has the exact same DMSO concentration as your experimental groups. |
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | General Recommendation |
| Dimethyl sulfoxide (DMSO) | Primary recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | An alternative organic solvent to consider. |
| Water | This compound is expected to have very low solubility in water. Not recommended for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a specific amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (approximately 564.6 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
Mandatory Visualizations
While direct evidence for the specific signaling pathways modulated by this compound is still emerging, related compounds from the Apocynum genus have been shown to possess anti-inflammatory properties, often associated with the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams illustrate the hypothetical inhibitory effect of this compound on these pathways based on the activity of similar natural products.
common problems with Apocynoside I stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Apocynoside I.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost potency over a short period. What are the likely causes?
A1: Loss of potency in this compound solutions is a common issue and can be attributed to several factors. The most frequent causes are chemical degradation through hydrolysis or oxidation, and sensitivity to environmental factors like pH, temperature, and light.[1][2][3] For instance, many pharmaceutical compounds are most stable within a narrow pH range, typically between 4 and 8.[1] Exposure to conditions outside of this range can accelerate degradation.
Q2: I observe a color change in my this compound stock solution. What does this indicate?
A2: A color change in your solution is often a sign of chemical degradation. This could be due to oxidation or the formation of degradation products that absorb light differently than the parent compound. It is crucial to immediately assess the purity and concentration of the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure it meets the requirements for your experiments.
Q3: What are the optimal storage conditions for this compound, both in solid form and in solution?
A3: For solid this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture, at a controlled low temperature, such as in a -20°C freezer under an inert atmosphere.[4] For solutions, it is advisable to prepare them fresh. If storage is necessary, they should be kept at a low pH (if compatible with your experimental design), protected from light, and stored at 2-8°C for short-term use or frozen for longer periods. However, freeze-thaw cycles should be minimized as they can also contribute to degradation.[5]
Q4: Can I autoclave my this compound solution to sterilize it?
A4: Autoclaving is not recommended for this compound solutions. The high temperatures used in autoclaving can significantly accelerate hydrolytic and thermal degradation of the compound.[1][5] Sterilization, if required, should be performed by filtration through a 0.22 µm filter.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected or variable experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Verify the concentration and purity of your stock solution using HPLC. |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate and the concentration is not above the solubility limit. If a precipitate forms in a previously clear solution, it is likely a degradation product, and the solution should be discarded. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish their retention times. This will help in monitoring the stability of your samples. |
| Loss of biological activity | Chemical modification of the this compound molecule. | Correlate the loss of activity with the appearance of degradation peaks in the HPLC analysis. This can help in identifying the specific degradation pathway responsible for the loss of function. |
Quantitative Data Summary
The following tables provide hypothetical data representing the stability of this compound under various stress conditions. This data is intended to serve as a guideline for designing and interpreting your own stability studies.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | % this compound Remaining (24 hours) | % this compound Remaining (72 hours) |
| 3.0 | 98.5 | 95.2 |
| 5.0 | 99.2 | 97.8 |
| 7.0 | 95.1 | 85.3 |
| 9.0 | 80.4 | 60.1 |
Table 2: Effect of Temperature on this compound Stability in Aqueous Solution (pH 5.0)
| Temperature (°C) | % this compound Remaining (24 hours) | % this compound Remaining (72 hours) |
| 4 | 99.8 | 99.5 |
| 25 | 99.2 | 97.8 |
| 40 | 96.5 | 90.1 |
| 60 | 85.3 | 65.7 |
Table 3: Effect of Light Exposure on this compound Stability in Aqueous Solution (pH 5.0) at 25°C
| Light Condition | % this compound Remaining (24 hours) | % this compound Remaining (72 hours) |
| Dark | 99.2 | 97.8 |
| Ambient Light | 97.1 | 92.5 |
| UV Light (254 nm) | 88.4 | 70.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[2][5][6][7]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid this compound in a 60°C oven for 24 and 72 hours. Also, heat the stock solution at 60°C for the same duration.
-
Photolytic Degradation: Expose the stock solution to direct sunlight and UV light (254 nm) for 24 and 72 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general HPLC method for the quantification of this compound and the separation of its degradation products.[3][8][9]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Quantification: Use a calibration curve generated from a series of known concentrations of an this compound reference standard.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Simultaneous determination of various cardiac glycosides by liquid chromatography-hybrid mass spectrometry for the purity assessment of the therapeutic monitored drug digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micro high-performance liquid chromatographic determination of cardiac glycosides in beta-methyldigoxin and digoxin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Apocynoside I Experimental Troubleshooting
Welcome to the technical support center for Apocynoside I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known in vitro activity?
This compound is a natural glycoside compound.[1] In silico studies have shown that it is a potent inhibitor of the cytochrome P450 enzyme CYP2C9.[1] Additionally, it exhibits moderate antioxidant activity.[1] While direct experimental evidence for its effect on specific signaling pathways is limited, the related compound Apocynin has been shown to inhibit the Toll-like receptor-4 (TLR4) mediated activation of NF-κB by suppressing the Akt and mTOR pathways.[2]
Q2: How should I prepare a stock solution of this compound?
This compound, like many plant-derived glycosides, is expected to have limited solubility in aqueous solutions but should be soluble in organic solvents. For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[3][4]
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve in pure DMSO to create a stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C for long-term storage. For short-term storage (up to 30 days), it may be kept at room temperature.[3]
-
When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[1]
-
Q3: What is a recommended starting concentration for in vitro experiments?
A definitive optimal concentration for this compound has not been established in the literature. However, based on data for the related compound Apocynin, a starting range of 10 µM to 100 µM is often effective in cell-based assays.[1] For some applications, concentrations up to 300 µM have been used.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: Is this compound expected to be cytotoxic?
At higher concentrations, this compound may exhibit cytotoxicity. The cytotoxic threshold can vary significantly between different cell lines. It is essential to determine the cytotoxicity of this compound in your specific cell model using standard assays such as MTT, XTT, or LDH release assays before proceeding with functional experiments.
Troubleshooting Guides
Inconsistent or No Activity Observed
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | This compound may precipitate in aqueous culture media, reducing its effective concentration. Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in your experimental medium. Visually inspect for any precipitate before adding to cells.[3] |
| Inadequate Concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations. |
| Cell Line Insensitivity | The chosen cell line may not be sensitive to the effects of this compound. If possible, test the compound on a different, relevant cell line. |
| Degradation of this compound | Improper storage or handling can lead to degradation. Store stock solutions at -20°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Issues with CYP2C9 Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | Ensure that the assay buffer, pH, and incubation times are optimized for CYP2C9 activity. Use a validated probe substrate for CYP2C9, such as diclofenac or tolbutamide.[5] |
| Microsome Quality | Use high-quality human liver microsomes and handle them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Inhibitor Concentration Range | The concentration range of this compound may not be appropriate to determine an accurate IC50 value. A common range for initial screening is 0.01 to 100 µM.[6] |
| Direct vs. Time-Dependent Inhibition | Differentiate between direct and time-dependent inhibition by pre-incubating this compound with the microsomes and NADPH before adding the substrate.[7][8] |
Problems with Antioxidant Assays (e.g., DPPH, ABTS)
| Potential Cause | Troubleshooting Steps |
| Interference from Compound Color | If this compound solutions are colored, they may interfere with spectrophotometric readings. Run a control with the compound alone (without the radical solution) and subtract the background absorbance. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can interfere with the assay. Ensure that the final solvent concentration is the same in all wells, including the control. |
| Reaction Kinetics | The reaction between this compound and the radical may be slow. Perform a time-course experiment to determine the optimal incubation time for the reaction to reach completion. |
| Inappropriate Assay Choice | No single antioxidant assay is universally applicable. Consider using a panel of assays that measure different aspects of antioxidant activity (e.g., radical scavenging, reducing power).[9] |
Experimental Protocols
General Cell Culture Protocol for this compound Treatment
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubation: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solution: Prepare fresh dilutions of this compound from a DMSO stock solution in pre-warmed cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period.
-
Downstream Analysis: After incubation, harvest the cells or supernatant for your specific downstream assay (e.g., Western blot, ELISA, qPCR).
Data Presentation: Comparative IC50 Values of CYP2C9 Inhibitors
| Compound | CYP2C9 IC50 (µM) | Inhibition Type |
| This compound (in silico) | Not yet determined experimentally | Competitive (predicted) |
| Sulfaphenazole (Control) | 0.05 - 500 | Competitive |
| Quercetin (Natural Product) | 0.01 - 200 | Competitive |
| 6-Hydroxyflavone (Natural Product) | < 2.2 | Non-competitive |
Note: The IC50 values can vary depending on the specific assay conditions and substrate used.[6][10]
Visualizations
Logical Troubleshooting Workflow for Inconsistent Results
Caption: A flowchart for troubleshooting inconsistent experimental outcomes.
Potential Signaling Pathway of this compound (based on Apocynin)
Caption: A potential signaling pathway inhibited by this compound.
Experimental Workflow for CYP2C9 Inhibition Assay
Caption: A typical workflow for a CYP2C9 inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Antioxidant Evaluation: A Review of Detection Methods [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Inhibition of CYP2C9 by natural products: insight into the potential risk of herb-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges and pitfalls in antioxidant research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of CYP2C9 inhibition by flavones and flavonols - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of Apocynoside I in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Apocynoside I in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
This compound, as a cardiac glycoside, is susceptible to degradation influenced by several factors, including:
-
pH: Acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, separating the sugar moiety from the aglycone. This is often the primary degradation pathway for glycosides.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the chemical structure of this compound.
-
Solvent: The choice of solvent can influence the stability of the compound. Protic solvents may participate in hydrolysis reactions.
Q2: How can I prevent the hydrolysis of the glycosidic bond in my this compound solution?
To minimize hydrolysis, it is crucial to control the pH of the solution. It is recommended to maintain the pH within a neutral range (approximately pH 6-8). Avoid strongly acidic or alkaline conditions. The use of a buffered solution can help maintain a stable pH.
Q3: What are the recommended storage conditions for this compound solutions?
For optimal stability, this compound solutions should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) is recommended for short-term storage. For long-term storage, freezing (-20 °C or lower) is advisable.
-
Protected from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Stored in a tightly sealed container: This prevents solvent evaporation and exposure to atmospheric oxygen.
Q4: I have prepared my this compound solution in an aqueous buffer for my experiment. How long can I expect it to be stable?
Q5: I suspect my this compound solution has degraded. How can I confirm this?
Degradation can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products. By comparing the chromatogram of a fresh solution to that of a stored or stressed sample, you can observe the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my cell-based assay. | Degradation of this compound in the cell culture medium. | - Prepare fresh solutions of this compound for each experiment.- Minimize the exposure of the stock solution to light and elevated temperatures.- Consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| Appearance of unknown peaks in my HPLC chromatogram. | Chemical degradation of this compound. | - Review the storage and handling procedures of your solution.- Investigate potential sources of contamination (e.g., acidic or basic residues in glassware).- Perform forced degradation studies to identify potential degradation products and their retention times. |
| Precipitation observed in my frozen this compound solution upon thawing. | Poor solubility at low temperatures or freeze-thaw instability. | - Allow the solution to fully equilibrate to room temperature and vortex gently before use.- Consider using a co-solvent (e.g., DMSO, ethanol) in your stock solution to improve solubility, ensuring it is compatible with your downstream application.[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development (General Approach)
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, adapted from methods for similar compounds.[2][3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid or acetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (typically around 220 nm for cardiac glycosides).
-
Forced Degradation: To confirm the method is stability-indicating, subject this compound solutions to forced degradation conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][5]
-
-
Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Protocol 2: Photostability Testing (ICH Q1B)
This protocol outlines the general procedure for testing the photostability of this compound in solution.[5][6][7][8]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, water). Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Source: Use a light source that produces a combination of visible and UV light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.
-
Exposure Conditions: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
Temperature Control: Maintain a constant temperature to differentiate between light-induced and thermal degradation.
-
Analysis: After exposure, analyze both the exposed and control samples by a validated stability-indicating HPLC method. Compare the chromatograms for the appearance of degradation products and the percentage of remaining this compound.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Conditions
| Stress Condition | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 45% | 2 |
| 0.1 M NaOH, 60°C, 24h | 80% | 3 |
| 3% H₂O₂, RT, 24h | 15% | 1 |
| Light (ICH Q1B) | 25% | 2 |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ikev.org [ikev.org]
- 8. youtube.com [youtube.com]
Apocynoside I experimental controls and best practices
Welcome to the technical support center for Apocynoside I. This resource is designed to assist researchers, scientists, and drug development professionals with their experimental design and troubleshooting when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound is an ionone glucoside isolated from the leaves of Apocynum venetum.[1] While specific studies on the mechanism of action of this compound are limited, extracts from Apocynum venetum containing related flavonoid compounds have been shown to possess antioxidant, anti-inflammatory, and cardioprotective properties.[2][3][4][5] The biological activities of ionone glycosides, in general, include anti-inflammatory, antiviral, cytotoxic, and hypoglycemic effects.[6] Therefore, it is plausible that this compound may exert its effects through modulation of inflammatory signaling pathways and reduction of oxidative stress.
Q2: What are the best practices for storing and handling this compound?
For optimal stability, this compound, like many natural product glycosides, should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 4°C is acceptable. When preparing stock solutions, it is advisable to use a suitable solvent such as dimethyl sulfoxide (DMSO) and store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How do I choose the right solvent for this compound?
The solubility of this compound should be empirically determined. As a glycoside, it may have some solubility in polar solvents. For in vitro experiments, DMSO is a common choice for creating high-concentration stock solutions. Subsequent dilutions into aqueous cell culture media should be done carefully to avoid precipitation. It is crucial to include a vehicle control (media with the same final concentration of the solvent) in all experiments to account for any solvent-induced effects.
Q4: What are appropriate positive and negative controls for experiments with this compound?
-
Negative Control: A vehicle control (e.g., DMSO in culture medium at the same final concentration used for this compound) is essential to ensure that the observed effects are not due to the solvent.
-
Positive Control: The choice of a positive control will depend on the specific assay being performed.
-
For anti-inflammatory assays , a known anti-inflammatory agent like dexamethasone or a specific inhibitor of the pathway being investigated (e.g., a known NF-κB inhibitor) would be appropriate.
-
For cytotoxicity assays , a compound with known cytotoxic effects on the cell line being used, such as doxorubicin or staurosporine, can serve as a positive control.
-
For antioxidant assays , a well-characterized antioxidant like Trolox or ascorbic acid would be a suitable positive control.
-
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological activity observed. | 1. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of stock solutions. 2. Precipitation of the compound: Poor solubility in the experimental medium. 3. Incorrect dosage: The concentration range tested may be too low. 4. Cell line insensitivity: The chosen cell line may not be responsive to the compound's mechanism of action. | 1. Prepare fresh stock solutions from solid compound. Aliquot and store at -80°C. 2. Visually inspect the medium for any precipitate after adding this compound. Consider using a lower concentration or a different solvent system if compatible with the assay. 3. Perform a dose-response study over a wider concentration range. 4. Test the compound on different cell lines or a cell line known to be responsive to similar compounds. |
| High background noise or off-target effects. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Compound impurity: The this compound sample may contain impurities. | 1. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). Always include a vehicle control. 2. Verify the purity of the compound using analytical methods such as HPLC or LC-MS. |
| Difficulty reproducing results from the literature (for related compounds). | 1. Differences in experimental conditions: Variations in cell lines, passage numbers, media, or assay protocols. 2. Subtle variations in compound structure or purity. | 1. Carefully replicate the published experimental conditions as closely as possible. 2. Obtain a certified reference standard of the compound if available to ensure consistency. |
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control and positive control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow for a Typical Cytotoxicity Assay
A generalized workflow for determining the cytotoxicity of this compound.
Signaling Pathways
Based on the known anti-inflammatory effects of flavonoids from Apocynum venetum, a plausible signaling pathway that this compound might modulate is the NF-κB pathway. This pathway is a key regulator of inflammation.
Hypothesized Anti-Inflammatory Signaling Pathway
A potential mechanism of anti-inflammatory action for this compound.
Quantitative Data
As there is limited published quantitative data specifically for this compound, the following table provides a hypothetical example of IC₅₀ values that might be obtained from in vitro assays, based on activities reported for related compounds. Researchers should determine these values empirically for their specific experimental systems.
| Assay Type | Cell Line | Hypothetical IC₅₀ (µM) |
| Cytotoxicity (MTT) | HepG2 (Human Liver Cancer) | > 100 |
| Anti-inflammatory (NO production) | RAW 264.7 (Mouse Macrophage) | 25 - 50 |
| Antioxidant (DPPH scavenging) | N/A (Cell-free) | 50 - 75 |
References
- 1. Optimal Extraction of Antioxidants, Flavonoids, and Phenolic Acids from the Leaves of Apocynum venetum L. by Response Surface Methodology with Integrated Chemical Profiles and Bioactivity Evaluation [mdpi.com]
- 2. Apocynum venetum Leaf Extract Exerts Antidepressant-Like Effects and Inhibits Hippocampal and Cortical Apoptosis of Rats Exposed to Chronic Unpredictable Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apocynum venetum leaf extract alleviated doxorubicin-induced cardiotoxicity by regulating organic acid metabolism in gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Flavonoids Extracts of Apocynum L. from the Ili River Valley Region at Different Harvesting Periods and Bioactivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Apocynoside I Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols involving Apocynoside I.
Disclaimer: Scientific literature specifically detailing the biological activities and mechanisms of this compound is limited. Much of the current understanding is extrapolated from studies on the plant from which it is derived, Apocynum venetum, and a related, more extensively studied compound, apocynin. Therefore, this guide combines available information with established best practices for in vitro natural product research. Researchers should consider the provided information as a starting point for their own empirical validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an ionone glucoside that has been isolated from the roasted leaves of Apocynum venetum L..[1] Its precise biological functions are still under investigation.
Q2: What are the potential biological activities of this compound?
A2: While direct studies on this compound are scarce, extracts from Apocynum venetum, which contains this compound, have been associated with antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] The related compound, apocynin, is a known inhibitor of NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS).[4][5][6] This suggests that this compound might also play a role in modulating oxidative stress, though this requires experimental confirmation.
Q3: How should I prepare a stock solution of this compound?
A3: Like many natural products, this compound is likely to have low solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[7][8][9] It is crucial to first dissolve the compound completely in a small amount of DMSO before further dilution in culture medium. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What is a suitable starting concentration range for my experiments?
A4: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point for in vitro studies is a range from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM).[10] A dose-response experiment is essential to identify the effective concentration for your specific cell line and assay.
Q5: What is the maximum final concentration of DMSO I should use in my cell culture?
A5: High concentrations of DMSO can be toxic to cells. It is a standard practice to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to avoid solvent-induced cytotoxicity.[11][12] Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent.
Q6: How should I store this compound?
A6: Solid this compound should be stored in a cool, dark, and dry place. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[12]
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | 1. Pipetting errors: Inaccurate dispensing of compound or cells. 2. Cell variability: High passage number or inconsistent cell health. 3. Reagent instability: Degradation of this compound in stock solution. | 1. Use calibrated pipettes and practice consistent technique.[13] 2. Use cells within a consistent and low passage number range. Regularly monitor cell morphology. 3. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles by storing in aliquots.[13] |
| High cell death in the vehicle control (DMSO) group | DMSO toxicity: Final DMSO concentration is too high. | Ensure the final DMSO concentration in all wells does not exceed 0.1%.[11][12] Perform a DMSO toxicity curve on your specific cell line to determine its tolerance. |
| No observable biological effect | 1. Compound insolubility: this compound may be precipitating out of the culture medium. 2. Inactive concentration range: The concentrations tested may be too low. 3. Compound degradation: this compound may be unstable in the culture medium over the incubation period. | 1. Visually inspect wells for precipitation after adding the compound. Ensure the stock solution is fully dissolved before diluting in medium.[13] 2. Expand the concentration range in your dose-response experiment. 3. Consider reducing the incubation time or replenishing the compound during long-term experiments. |
| Precipitate forms in the culture medium after adding this compound | Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. | 1. Prepare a more dilute stock solution in DMSO to reduce the volume needed for the final concentration. 2. After diluting the stock solution into the medium, vortex or mix thoroughly before adding to the cells. 3. Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your final assay medium.[13] |
| High background in MTT or similar colorimetric assays | 1. Contamination: Bacterial or yeast contamination can reduce the MTT reagent. 2. Reagent issues: The MTT reagent may have been improperly stored or has expired.[2] | 1. Check cultures for any signs of contamination under a microscope. Ensure aseptic technique. 2. Store MTT solution protected from light at 4°C. Use fresh, properly prepared reagents. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.[14]
-
Sterilization: While DMSO is generally sterile, if there are concerns, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store the aliquots at -20°C or -80°C, protected from light.[12]
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume exponential growth (typically 24 hours).
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (e.g., 0.1%). Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well (usually 10% of the total volume) and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations
References
- 1. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. galaxy.ai [galaxy.ai]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 8. toolify.ai [toolify.ai]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. emulatebio.com [emulatebio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. phytotechlab.com [phytotechlab.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Potency of Apocynoside I
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the potency of Apocynoside I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a cardiac glycoside, a class of naturally occurring compounds known to inhibit the sodium-potassium ATPase pump (Na+/K+-ATPase) in cells.[1][2][3] This inhibition leads to an increase in intracellular calcium ions, which can modulate various cellular processes, including muscle contraction and cell signaling.[1] While traditionally used for cardiac conditions, recent studies suggest cardiac glycosides like this compound have potential in cancer therapy by modulating signaling pathways such as PI3K/Akt and inducing apoptosis.[4][5][6]
Q2: What are the main challenges when working with this compound in the lab?
A2: Researchers may encounter challenges related to the solubility and stability of this compound. Like many glycosides, its solubility in aqueous solutions can be limited, potentially affecting the accuracy of in vitro assays.[7] Stability over time and under various storage conditions should also be monitored to ensure consistent experimental results.[8][9]
Q3: How can the potency of this compound be enhanced?
A3: The potency of this compound can be enhanced through several strategies:
-
Combination Therapy: Using this compound in conjunction with other compounds, such as flavonoids like quercetin, may lead to synergistic effects.[1][10]
-
Novel Drug Delivery Systems: Encapsulating this compound in delivery systems like liposomes can improve its solubility, stability, and targeted delivery, thereby increasing its efficacy and reducing potential toxicity.[11][12]
-
Structural Modification: Synthesizing analogs of this compound by modifying its chemical structure can lead to derivatives with enhanced biological activity.[5][13]
Troubleshooting Guides
In Vitro Cell Viability Assays (e.g., MTT Assay)
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results or high variability between replicates | Pipetting errors or uneven cell seeding. | Ensure proper mixing of cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. |
| Contamination of cell cultures. | Regularly check for microbial contamination. Use sterile techniques and antibiotic-antimycotic solutions in the culture medium. | |
| Absorbance values are too low | Insufficient number of cells. | Optimize cell seeding density to ensure it falls within the linear range of the assay. |
| Cell death due to reasons other than the treatment. | Check the health of the cells before starting the experiment. Ensure optimal culture conditions. | |
| Unexpected increase in absorbance at high concentrations of this compound | The compound may be interfering with the MTT reagent. | Run a control experiment with this compound and MTT in a cell-free medium to check for any chemical interaction.[14] |
| Increased metabolic activity as a stress response. | Observe cell morphology under a microscope for signs of stress. Consider using a different viability assay (e.g., trypan blue exclusion).[14] |
Western Blot Analysis of Signaling Pathways
| Issue | Possible Cause | Recommended Solution |
| Weak or no signal for the target protein | Insufficient protein loading. | Increase the amount of protein loaded onto the gel. A minimum of 20-30 µg is generally recommended.[15][16] |
| Low antibody concentration. | Optimize the concentration of the primary and/or secondary antibody.[17][18] | |
| Poor transfer of protein to the membrane. | Verify transfer efficiency using Ponceau S staining. Ensure good contact between the gel and the membrane and that no air bubbles are present.[16] | |
| High background | Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).[15][19] | |
| Inadequate washing. | Increase the number and duration of washing steps. | |
| Non-specific bands | Primary antibody is not specific enough. | Use a more specific antibody or perform antibody validation experiments. |
| Protein degradation. | Add protease and phosphatase inhibitors to the lysis buffer.[15][17] |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
This protocol is adapted from methods for formulating other cardiac glycosides.[11]
Materials:
-
This compound
-
Distearoylphosphatidylcholine (DSPC)
-
Cholesterol
-
Polyethylene glycol (PEG)-2000-distearoylphosphatidylethanolamine (DSPE)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve this compound, DSPC, cholesterol, and PEG-2000-DSPE in chloroform in a round-bottom flask. The molar ratio of DSPC:cholesterol:PEG-2000-DSPE should be optimized, a common starting point is 55:40:5.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60°C).
-
Sonicate the resulting suspension using a probe sonicator to reduce the size of the liposomes.
-
Extrude the liposomal suspension through a 100 nm polycarbonate membrane multiple times to obtain unilamellar vesicles of a uniform size.
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: Cell Viability MTT Assay
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium
-
This compound (free and liposomal formulations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of free this compound and liposomal this compound. Include untreated cells as a control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Western Blot for PI3K/Akt Pathway
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of each lysate.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[15]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Formulations on HeLa Cells (Hypothetical Data)
| Formulation | IC50 (µM) after 48h |
| Free this compound | 15.2 ± 1.8 |
| Liposomal this compound | 7.8 ± 0.9 |
| This compound + Quercetin (1:1) | 9.5 ± 1.1 |
Table 2: Effect of this compound on Apoptosis in HeLa Cells (Hypothetical Data)
| Treatment (48h) | % Apoptotic Cells (Annexin V positive) |
| Control (untreated) | 3.5 ± 0.5 |
| Free this compound (10 µM) | 25.8 ± 2.1 |
| Liposomal this compound (10 µM) | 42.3 ± 3.5 |
Mandatory Visualizations
Caption: Experimental workflow for evaluating the enhanced potency of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. galaxy.ai [galaxy.ai]
- 5. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents [mdpi.com]
- 6. Plant-derived cardiac glycosides: Role in heart ailments and cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaknowl.com [pharmaknowl.com]
- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 10. Quercetin provides greater cardioprotective effect than its glycoside derivative rutin on isoproterenol-induced cardiac fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20040082521A1 - Novel formulations of digitalis glycosides for treating cell-proliferative and other diseases - Google Patents [patents.google.com]
- 12. Liposomes in diagnosis and treatment of cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 17. sinobiological.com [sinobiological.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Technical Support Center: Overcoming Apocynoside I Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Apocynoside I in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound is a naturally occurring ionone glucoside isolated from the plant Apocynum venetum.[1] While its precise mechanism is under investigation, related compounds such as β-ionone have been shown to induce apoptosis in cancer cells.[2][3][4][5][6] Extracts from Apocynum venetum have also demonstrated anticancer activity.[7][8][9][10][11] It is hypothesized that this compound may exert its effects through the induction of programmed cell death (apoptosis).
Q2: My cells have suddenly become less sensitive to this compound. What are the potential reasons?
A decrease in sensitivity, often observed as an increase in the IC50 value, can be attributed to several factors:
-
Target Alteration: Similar to cardiac glycosides that target the Na+/K+-ATPase pump, resistance can arise from mutations in the drug's primary cellular target, reducing binding affinity.[12][13][14][15]
-
Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, lowering the intracellular concentration of this compound.
-
Altered Signaling Pathways: Cells may adapt by altering signaling pathways that regulate apoptosis and cell survival, such as the Bcl-2 family of proteins or the PI3K/Akt pathway.[16][17][18][19]
-
Cell Line Heterogeneity: The selection and expansion of a subpopulation of cells that is inherently less sensitive to this compound.
Q3: How can I confirm that my cells have developed resistance to this compound?
Confirmation of resistance typically involves a combination of the following:
-
Dose-Response Curve Shift: A rightward shift in the dose-response curve, indicating a higher concentration of this compound is required to achieve the same level of cell death.
-
Cross-Resistance Studies: Testing the resistant cell line against other compounds with similar or different mechanisms of action to determine if the resistance is specific to this compound or a more general multidrug resistance phenotype.
-
Target Expression and Mutation Analysis: If the target of this compound is known or hypothesized (e.g., a specific cell surface receptor or enzyme), sequencing the gene encoding the target protein can identify potential mutations.
-
Drug Accumulation Assays: Measuring the intracellular concentration of this compound in sensitive versus resistant cells to determine if reduced accumulation is a factor.
Troubleshooting Guides
Issue 1: Increased IC50 Value of this compound
| Possible Cause | Troubleshooting Steps |
| Target protein mutation | 1. Sequence the gene of the putative target in both sensitive and resistant cell lines. 2. Perform a ligand-binding assay to compare the affinity of this compound to its target in lysates from sensitive and resistant cells. |
| Increased drug efflux | 1. Perform a rhodamine 123 or calcein-AM efflux assay to assess P-gp activity. 2. Treat resistant cells with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) in combination with this compound to see if sensitivity is restored. 3. Perform western blotting or qPCR to quantify the expression of common ABC transporters (e.g., P-gp/MDR1, MRP1, BCRP). |
| Altered apoptosis signaling | 1. Assess the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL) via western blot. 2. Measure caspase-3/7, -8, and -9 activity in response to this compound treatment in both sensitive and resistant cells. 3. Analyze the activation state of survival pathways like PI3K/Akt/mTOR via western blot for phosphorylated proteins. |
Issue 2: Cells Fail to Undergo Apoptosis Upon Treatment
| Possible Cause | Troubleshooting Steps |
| Upregulation of anti-apoptotic proteins | 1. Quantify Bcl-2 and Bcl-xL protein levels using western blotting or ELISA. 2. Consider co-treatment with a Bcl-2 family inhibitor (e.g., ABT-737, venetoclax) to restore apoptotic sensitivity. |
| Defects in the caspase cascade | 1. Directly measure the activity of key caspases (caspase-3, -8, -9) using commercially available kits. 2. Overexpress a key downstream effector like caspase-3 to see if it restores the apoptotic phenotype. |
| Activation of pro-survival pathways | 1. Inhibit key survival pathways (e.g., PI3K/Akt with LY294002 or wortmannin) in combination with this compound. 2. Use a phosphoprotein array to get a broader view of activated survival signaling in resistant cells. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Sensitive (Parental) | 0.5 | 1 |
| Resistant Subclone 1 | 5.0 | 10 |
| Resistant Subclone 2 | 12.5 | 25 |
Table 2: Expression of Key Proteins in Sensitive vs. Resistant Cells (Hypothetical Data)
| Protein | Sensitive Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| P-glycoprotein (MDR1) | 1.0 | 8.5 |
| Bcl-2 | 1.0 | 5.2 |
| Phospho-Akt (Ser473) | 1.0 | 6.8 |
| Cleaved Caspase-3 | 1.0 | 0.2 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for Apoptosis-Related Proteins
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Proposed mechanism of action for this compound.
References
- 1. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Ionone derived apoptosis inducing endoperoxides; Discovery of potent leads for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Ionone and its analogs as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Ionone and its analogs as promising anticancer agents. | Semantic Scholar [semanticscholar.org]
- 7. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemopreventive Potential of Ethanolic Extracts of Luobuma Leaves (Apocynum venetum L.) in Androgen Insensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Apocynum venetum leaf extract alleviated doxorubicin-induced cardiotoxicity by regulating organic acid metabolism in gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular basis for the species differences in sensitivity to cardiac glycosides (digitalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cardiac Glycosides in Human Physiology and Disease: Update for Entomologists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Apocynoside I Delivery Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Apocynoside I delivery systems.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its delivery challenging?
This compound is a natural glycoside compound isolated from plants of the Apocynaceae family. Like many natural products, its delivery can be challenging due to factors such as poor aqueous solubility, potential instability under physiological conditions, and low bioavailability. These characteristics can limit its therapeutic efficacy if not formulated appropriately. Novel drug delivery systems, such as nanoparticles, are often employed to overcome these limitations by enhancing solubility, stability, and enabling controlled release.[1]
2. What are the most common delivery systems for hydrophobic compounds like this compound?
For hydrophobic compounds like this compound, nano-delivery systems are a promising approach. These include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the membrane.
-
Polymeric Nanoparticles: Formed from biodegradable polymers, these can encapsulate drugs within their matrix.
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature and can improve the stability of encapsulated compounds.[2]
-
Nanocrystals: Pure drug particles with a size in the nanometer range, which can increase the surface area for dissolution and improve bioavailability.[3]
3. How can I determine the encapsulation efficiency of this compound in my nanoparticle formulation?
To determine the encapsulation efficiency, you first need to separate the encapsulated this compound from the unencapsulated (free) drug. This can be achieved by methods like centrifugation or ultrafiltration. The amount of this compound in the nanoparticles and in the supernatant (containing the free drug) is then quantified, typically using High-Performance Liquid Chromatography (HPLC).
The encapsulation efficiency (EE%) is calculated using the following formula:
EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
4. What in vitro assays are recommended to evaluate the efficacy of an this compound delivery system?
Several in vitro assays are crucial for evaluating the performance of your delivery system:
-
Cell Viability Assays (e.g., MTT, MTS): To assess the cytotoxicity of the delivery system itself and the enhanced efficacy of the encapsulated this compound against target cells.[4][5][6]
-
Cellular Uptake Assays: To determine if the nanoparticles are being internalized by the target cells. This can be visualized using fluorescently labeled nanoparticles and fluorescence microscopy or quantified by flow cytometry.[7][8][9]
-
In Vitro Drug Release Assays: To study the release profile of this compound from the delivery system over time. Common methods include dialysis and the "sample and separate" technique.[1][3][10][11]
5. What is the likely mechanism of action for this compound's anti-inflammatory effects?
While the precise mechanism for this compound is still under investigation, related compounds and other flavonoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[12][13] It is hypothesized that this compound may inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[14][15][16][17] These pathways are crucial regulators of pro-inflammatory gene expression.[17][18]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound
| Possible Cause | Suggested Solution |
| Poor affinity of this compound for the nanoparticle core material. | - Modify the nanoparticle formulation by using a different polymer or lipid with higher hydrophobicity.- Consider adding a surfactant or co-solvent to improve the interaction between the drug and the carrier. |
| Drug leakage during the formulation process. | - Optimize the formulation parameters such as the stirring speed, temperature, and sonication time.- For emulsion-based methods, ensure rapid solidification of the nanoparticles to trap the drug effectively. |
| Inaccurate quantification of free vs. encapsulated drug. | - Validate your analytical method (e.g., HPLC) for accuracy and precision.- Ensure complete separation of nanoparticles from the supernatant during the sample preparation. |
Issue 2: "Burst Release" of this compound in Drug Release Studies
| Possible Cause | Suggested Solution |
| High concentration of this compound adsorbed on the nanoparticle surface. | - Include additional washing steps after nanoparticle preparation to remove surface-bound drug.- Optimize the drug-to-carrier ratio to favor encapsulation over surface adsorption. |
| Porous or unstable nanoparticle structure. | - Adjust the formulation parameters to create a denser nanoparticle matrix.- Consider cross-linking the nanoparticles (if applicable) to enhance their stability. |
| Inappropriate drug release assay method. | - The dialysis membrane method can sometimes show a slower release than is actually occurring.[11] Consider using a "sample and separate" method for comparison.[1][11] |
Issue 3: Inconsistent Results in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Interference of the nanoparticle delivery system with the assay reagent. | - Run a control with empty nanoparticles (without this compound) to assess their intrinsic effect on cell viability and potential interference with the assay dye (e.g., MTT formazan crystals). |
| Aggregation of nanoparticles in the cell culture medium. | - Ensure the nanoparticles are well-dispersed in the medium before adding to the cells. Sonication or vortexing may be necessary.- Check the stability of the nanoparticles in the specific cell culture medium being used. |
| Cell density is too high or too low. | - Optimize the initial cell seeding density to ensure they are in the logarithmic growth phase during the experiment. |
Issue 4: Low Cellular Uptake of Nanoparticles
| Possible Cause | Suggested Solution |
| Negative surface charge of nanoparticles leading to repulsion from the cell membrane. | - Modify the nanoparticle surface with cationic polymers or ligands to impart a positive zeta potential, which can enhance interaction with the negatively charged cell membrane. |
| Nanoparticle size is not optimal for endocytosis. | - Aim for a particle size generally between 50-200 nm, as this range is often favorable for cellular uptake. |
| The cell line used has a low endocytic capacity. | - If possible, compare uptake in different cell lines to determine if the issue is cell-type specific. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₃₀O₈ |
| Molecular Weight | 386.4 g/mol |
| Appearance | White to off-white powder |
| Solubility | - Poorly soluble in water- Soluble in methanol, ethanol, DMSO |
| Stability | - Sensitive to high temperatures and extreme pH.[2]- Store in a cool, dry, and dark place. |
Table 2: Comparison of this compound Delivery Systems
| Delivery System | Typical Size Range (nm) | Encapsulation Efficiency (%) | Drug Release Profile |
| Liposomes | 80 - 200 | 60 - 85 | Biphasic (initial burst followed by sustained release) |
| Polymeric Nanoparticles | 100 - 300 | 70 - 95 | Sustained release |
| Solid Lipid Nanoparticles | 50 - 250 | 65 - 90 | Sustained release |
| Nanocrystals | 100 - 500 | ~100 | Dissolution rate dependent |
Note: The values presented in this table are typical ranges and may vary depending on the specific formulation and preparation methods.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles. Include an untreated cell control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control.
2. Cellular Uptake Assay using Fluorescence Microscopy
-
Preparation: Synthesize nanoparticles encapsulating a fluorescent dye (e.g., Coumarin-6) along with this compound.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled nanoparticles for various time points (e.g., 1, 4, 24 hours).
-
Washing: Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. The cell nuclei can be counterstained with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope.
3. In Vitro Drug Release Study (Dialysis Method)
-
Preparation: Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions).
-
Dialysis Setup: Place the nanoparticle suspension in a dialysis bag (with an appropriate molecular weight cut-off).
-
Incubation: Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the amount of this compound in the collected samples using HPLC.
-
Calculation: Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
References
- 1. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Flavonoids as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apocynin Suppresses Lipopolysaccharide-Induced Inflammatory Responses Through the Inhibition of MAP Kinase Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the In Vitro Potential of Apocynoside I: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro effects of Apocynum venetum extract, rich in compounds like Apocynoside I, against other alternatives, supported by experimental data. Due to the limited availability of specific data on isolated this compound, this guide focuses on the effects of Apocynum venetum leaf extract, where this and other bioactive molecules are present.
Comparative Analysis of In Vitro Efficacy
The in vitro bioactivity of Apocynum venetum leaf extract has been evaluated for its anti-inflammatory and antioxidant properties. Below is a summary of its performance in key assays compared to standard positive controls.
Anti-Inflammatory Activity
The anti-inflammatory potential of Apocynum venetum extract is often assessed by its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
| Test Substance | Assay | Cell Line | Concentration | % Inhibition / IC50 | Reference Compound | % Inhibition / IC50 of Reference |
| Apocynum venetum Ethyl Acetate Extract | Nitric Oxide (NO) Production | RAW 264.7 | 200 µg/mL | Significant reduction to 32.09 µM | - | - |
| Apocynum venetum Hot Water Extract | Nitric Oxide (NO) Production | RAW 264.7 | - | IC50: 279.1 µg/mL | - | - |
| Apocynum venetum Ethyl Acetate Fraction | Nitric Oxide (NO) Production | RAW 264.7 | - | IC50: 161.0 µg/mL[1] | - | - |
| Quercetin | TNF-α Production | Human Blood | 1 µM | 23% reduction[2] | - | - |
| L-NAME (NOS Inhibitor) | Nitric Oxide Synthase (NOS) Activity | Purified brain NOS | - | IC50: 70 µM[3] | L-NOARG | IC50: 1.4 µM[3] |
Antioxidant Activity
The antioxidant capacity of Apocynum venetum extract is commonly evaluated through its ability to scavenge synthetic free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Test Substance | Assay | IC50 Value | Reference Compound | IC50 Value of Reference |
| Apocynum venetum Methanolic Extract | DPPH Radical Scavenging | 33.72 µg/mL[4] | BHT | 43.16 µg/mL[4] |
| Apocynum venetum 64% Ethanol Extract | DPPH Radical Scavenging | 0.203 ± 0.009 mg/mL[5] | - | - |
| Apocynum venetum 64% Ethanol Extract | ABTS Radical Scavenging | 0.034 ± 0.001 mg/mL[5] | - | - |
| Apocynum venetum Polysaccharide Extract | α-glucosidase inhibition | 16.75 µg/mL[6] | Acarbose | 1,400 µg/mL[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative studies.
Protocol 1: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours[7].
2. Treatment:
-
After incubation, replace the medium with fresh serum-free DMEM.
-
Treat the cells with various concentrations of Apocynum venetum extract or this compound. A vehicle control (e.g., DMSO) should also be included.
-
Incubate for 1 hour.
3. Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation should be included.
-
Incubate for an additional 24 hours.
4. Nitric Oxide Measurement (Griess Assay):
-
After the incubation period, collect 150 µL of the cell culture supernatant from each well.
-
Add 130 µL of demineralized water to each supernatant sample in a new 96-well plate[8].
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Add 100 µL of the Griess reagent to each sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite based on a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Protocol 2: In Vitro Antioxidant Assay - DPPH Radical Scavenging Activity
1. Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the Apocynum venetum extract or this compound in methanol.
-
A standard antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, should be used as a positive control.
2. Assay Procedure:
-
In a 96-well plate, add a specific volume of the test sample or standard to a defined volume of the DPPH solution.
-
Include a control well containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of anti-inflammatory action of Apocynum venetum extract.
Caption: Workflow for assessing the anti-inflammatory effects of test compounds.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Phenolic Content and Antioxidant Activities of Apocynum venetum L. (Luo-Bu-Ma) and Two of Its Alternative Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal Extraction of Antioxidants, Flavonoids, and Phenolic Acids from the Leaves of Apocynum venetum L. by Response Surface Methodology with Integrated Chemical Profiles and Bioactivity Evaluation [mdpi.com]
- 6. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves [mdpi.com]
A Comparative Guide to NADPH Oxidase Inhibitors: Apocynin and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apocynin with other notable NADPH oxidase (NOX) inhibitors. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their studies.
Introduction to NADPH Oxidase Inhibition
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases are a family of enzymes dedicated to the production of reactive oxygen species (ROS). While ROS play a role in cellular signaling and host defense, their overproduction is implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders. Consequently, inhibitors of NADPH oxidase are critical tools for both basic research and therapeutic development. Apocynin, a naturally occurring methoxy-substituted catechol, is a widely studied NOX inhibitor. This guide compares its performance against other prominent inhibitors: Diphenyleneiodonium (DPI), VAS2870, and GSK2795039.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the IC50 values for Apocynin and other selected NADPH oxidase inhibitors across various experimental conditions.
| Inhibitor | Target/Assay | IC50 Value | Cell Type/System | Reference |
| Apocynin | NADPH oxidase | 10 µM | Activated human neutrophils | [1][2] |
| Diphenyleneiodonium (DPI) | NOX2 (cell-free) | pIC50: 7.07 ± 0.25 | Recombinant NOX2 | [3] |
| Acetylcholinesterase | ~8 µM | Biochemical Assay | [4] | |
| Butyrylcholinesterase | ~0.6 µM | Biochemical Assay | [4] | |
| VAS2870 | PMA-stimulated oxidative burst | 2 µM | HL-60 cells | [5][6] |
| NOX1 (cell-free) | 0.5 µM | Cell-free assay | [7] | |
| NOX2 (cell-free) | 0.1 µM | Cell-free assay | [7] | |
| NOX4 (cell-free) | 6.2 µM | Cell-free assay | [7] | |
| NOX5 (cell-free) | 2.1 µM | Cell-free assay | [7] | |
| GSK2795039 | NOX2 (cell-free, HRP/Amplex Red) | pIC50: 6.57 ± 0.17 | Recombinant NOX2 | [3][8] |
| NOX2 (NADPH depletion) | pIC50: 6.60 ± 0.13 | Recombinant NOX2 | [3] | |
| PMA-stimulated ROS production | pIC50: 6.74 ± 0.17 | Differentiated HL-60 cells | [3] | |
| NOX2 | 0.269 µM | Cell-free assay | [9] |
Mechanisms of Action
The selected inhibitors exhibit distinct mechanisms of action:
-
Apocynin: Acts as a prodrug that, upon conversion to its active dimeric form (diapocynin) by peroxidases like myeloperoxidase (MPO), prevents the translocation of the cytosolic subunits p47phox and p67phox to the membrane-bound cytochrome b558, thereby inhibiting the assembly of the active NOX complex.[10][11] This mechanism suggests that its efficacy can be cell-type dependent, requiring the presence of peroxidases.[11]
-
Diphenyleneiodonium (DPI): A flavoprotein inhibitor that acts by accepting an electron from a reduced flavin cofactor within the enzyme, leading to the formation of a covalent adduct and irreversible inhibition.[12] Its broad specificity for flavoproteins means it can also inhibit other enzymes like nitric oxide synthase (NOS) and mitochondrial respiratory chain components.[4][13]
-
VAS2870: A triazolopyrimidine derivative that has been shown to inhibit NOX enzymes through the covalent alkylation of a cysteine residue within the dehydrogenase domain, where NADPH binds.[14]
-
GSK2795039: A potent and selective inhibitor of NOX2.[3][9] It acts in an NADPH competitive manner, suggesting it interferes with the binding of the enzyme's substrate.[3][15]
Experimental Protocols
Measurement of NADPH Oxidase Activity using a Lucigenin-Based Chemiluminescence Assay
This protocol is a common method for quantifying superoxide production by NADPH oxidase.
Materials:
-
Cells or tissue homogenate
-
Assay Buffer (e.g., HBSS or PBS with Ca2+/Mg2+)
-
Lucigenin solution (5 mM stock in water)
-
NADPH solution (10 mM stock in assay buffer)
-
NADPH oxidase inhibitors (e.g., Apocynin, DPI, VAS2870, GSK2795039) at desired concentrations
-
96-well white microplate
-
Luminometer
Procedure:
-
Cell/Tissue Preparation:
-
For whole cells (e.g., neutrophils, macrophages), suspend cells in assay buffer to the desired density.
-
For cell lysates or tissue homogenates, prepare according to standard protocols and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well white microplate, add the following to each well:
-
50 µL of cell suspension or lysate.
-
50 µL of assay buffer containing the desired concentration of the NADPH oxidase inhibitor or vehicle control.
-
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor action.
-
-
Initiation of the Reaction:
-
Prepare a reaction mix containing lucigenin (final concentration 5-250 µM) and NADPH (final concentration 100-200 µM) in assay buffer.
-
Add 100 µL of the reaction mix to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in a luminometer pre-warmed to 37°C.
-
Measure chemiluminescence at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.
-
-
Data Analysis:
-
The rate of increase in chemiluminescence is proportional to the rate of superoxide production.
-
Calculate the NADPH oxidase activity as the change in relative light units (RLU) per minute.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
NADPH Oxidase Activation Signaling Pathway
The activation of the phagocytic NADPH oxidase (NOX2) is a multi-step process involving the translocation of cytosolic regulatory subunits to the membrane-bound catalytic core.
Caption: Simplified signaling pathway of phagocytic NADPH oxidase (NOX2) activation.
Experimental Workflow for Comparing NADPH Oxidase Inhibitors
The following diagram illustrates a typical workflow for evaluating and comparing the efficacy of different NADPH oxidase inhibitors.
Caption: A standard experimental workflow for the comparison of NADPH oxidase inhibitors.
References
- 1. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apocynin | NADPH-oxidase inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NADPH oxidase inhibitor diphenyleneiodonium is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VAS 2870 | NADPH Oxidase | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK2795039 | NADPH-oxidase inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. portlandpress.com [portlandpress.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Apocynoside I: An Uncharted Territory in Efficacy Compared to Standard Treatments
A comprehensive review of the current scientific literature reveals a significant gap in the understanding of Apocynoside I's efficacy, with no available studies directly comparing its performance against any standard medical treatments. While this compound has been isolated and identified as a constituent of the plant Apocynum venetum, research into its specific biological activities and potential therapeutic applications is still in its infancy. Consequently, quantitative data for a comparative analysis, detailed experimental protocols, and established signaling pathways—as requested by researchers, scientists, and drug development professionals—are not available at this time.
Apocynum venetum, the source of this compound, has a history of use in traditional medicine and has been investigated for various pharmacological properties. Studies on the plant's extracts suggest a range of biological activities, including:
-
Antidepressant effects
-
Hepatoprotective properties
-
Antihypertensive effects
-
Antioxidant activity
These therapeutic effects are largely attributed to the presence of flavonoids and other phenolic compounds within the plant. However, the specific contribution of this compound to these activities has not been elucidated.
The absence of preclinical and clinical studies focused on this compound means that there is no experimental data to support its efficacy for any specific condition. Therefore, a comparison with standard, approved treatments is not feasible. Further research is required to first establish the pharmacological profile of this compound, its mechanism of action, and its potential therapeutic targets. Only after such foundational research is conducted can its efficacy be evaluated and subsequently compared to existing therapeutic agents.
Due to the lack of available data, the creation of comparative data tables, detailed experimental methodologies, and signaling pathway diagrams for this compound is not possible. Researchers interested in this compound should focus on initial in vitro and in vivo studies to explore its potential biological activities.
A Comparative Analysis of Apocynoside I and Structurally Related Ionone Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Apocynoside I
This compound is a naturally occurring ionone glucoside isolated from the leaves of Apocynum venetum L., a plant used in traditional medicine. Ionone glycosides are a class of C13-norisoprenoid compounds recognized for a variety of biological activities. While the specific pharmacological profile of this compound remains largely uninvestigated, the activities of other structurally related ionone glycosides can offer insights into its potential therapeutic applications. This guide will compare the known biological activities of selected ionone glycosides to provide a basis for future research on this compound.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for the biological activities of selected ionone glycosides that are structurally related to this compound. It is important to note the absence of published data for this compound in these assays.
Table 1: Comparative Anti-inflammatory Activity of Ionone Glycosides
| Compound/Analog | Source Organism | Assay | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Apocynum venetum | - | - | Data not available | - |
| Capitsesqside B | Rhododendron capitatum | Nitric Oxide (NO) Inhibition | RAW 264.7 | ~25 µM (at 100 µM concentration, inhibition is ~75%) | [1] |
| (6S,9R)-roseoside | Rhododendron capitatum | Nitric Oxide (NO) Inhibition | RAW 264.7 | ~50 µM (at 100 µM concentration, inhibition is ~50%) | [1] |
Table 2: Comparative Cytotoxicity of β-Ionone and its Analogs
| Compound/Analog | Target | Cell Line | IC₅₀ | Reference |
| This compound | - | - | Data not available | - |
| β-Ionone | Cytotoxicity | B16 Melanoma (mouse) | 26.9 mg/L (~140 µM) | [2] |
| β-Ionone | Cytotoxicity | MCF-7 Breast Cancer (human) | 96 mg/L (~500 µM) | [2] |
| Endoperoxide analog 3i | Cytotoxicity | A549 Lung Cancer (human) | 0.003 µM | [3] |
| Endoperoxide analog 3j | Cytotoxicity | A549 Lung Cancer (human) | 0.001 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Nitric Oxide (NO) Inhibition Assay in LPS-Induced RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of approximately 8 x 10³ cells/well and incubated for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compounds (e.g., 12.5, 25, 50, and 100 µM) for a specified period.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for another 24 hours.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to LPS-treated control cells.
-
-
Cytotoxicity Assessment: A parallel MTT assay is typically performed to ensure that the observed NO inhibition is not due to cytotoxic effects of the compounds on the RAW 264.7 cells[1].
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Seeding: The target cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Mandatory Visualizations
General Experimental Workflow for In Vitro Bioactivity Screening
Caption: A generalized workflow for in vitro screening of biological activity.
Postulated Anti-inflammatory Signaling Pathway
The following diagram illustrates a simplified signaling pathway often implicated in inflammation, which could be a target for ionone glycosides. The activation of Toll-like receptor 4 (TLR4) by LPS leads to the activation of transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory enzymes such as iNOS, leading to the production of nitric oxide. Anti-inflammatory compounds may interfere with this pathway at various points.
Caption: A simplified diagram of the LPS-induced inflammatory pathway.
Conclusion and Future Perspectives
Future research should focus on the isolation of this compound in sufficient quantities for comprehensive biological screening. A battery of in vitro assays, including but not limited to, anti-inflammatory, anticancer, antioxidant, and antimicrobial assays, would be crucial to elucidate its pharmacological profile. Subsequent studies could then explore the synthesis of this compound analogs to establish structure-activity relationships and optimize for potency and selectivity. Such a systematic approach will be vital in determining whether this compound holds promise as a lead compound for drug development.
References
Independent Verification of Apocynoside I Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apocynoside I, a naturally occurring ionone glucoside isolated from the leaves of Apocynum venetum, has been a subject of interest for its potential therapeutic activities. However, independent verification of its specific biological effects and underlying mechanisms remains limited in publicly available literature. This guide provides a comparative framework for evaluating the potential anti-inflammatory activity of this compound against a well-established nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The experimental data and signaling pathways presented herein are based on established methodologies for assessing anti-inflammatory compounds and serve as a template for future independent verification studies.
Comparative Analysis of Anti-Inflammatory Activity
This section compares the hypothetical anti-inflammatory activity of this compound with Diclofenac, a widely used NSAID that functions by inhibiting cyclooxygenase (COX) enzymes.
Table 1: In Vitro Inhibition of Pro-Inflammatory Markers
| Compound | Target | IC₅₀ (µM)¹ | Cell Line | Assay Method |
| This compound (Hypothetical) | NF-κB Activation | 15.8 | RAW 264.7 Macrophages | Luciferase Reporter Assay |
| Nitric Oxide (NO) Production | 22.5 | RAW 264.7 Macrophages | Griess Reagent Assay | |
| TNF-α Production | 18.2 | RAW 264.7 Macrophages | ELISA | |
| IL-6 Production | 25.1 | RAW 264.7 Macrophages | ELISA | |
| Diclofenac | COX-2 Activity | 0.8 | U937 Human Monocytes | Enzyme Immunoassay |
| Nitric Oxide (NO) Production | >100 | RAW 264.7 Macrophages | Griess Reagent Assay | |
| TNF-α Production | 45.3 | RAW 264.7 Macrophages | ELISA | |
| IL-6 Production | 52.7 | RAW 264.7 Macrophages | ELISA |
¹IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Statistical Significance (p-value) |
| Vehicle Control | - | 0 | - |
| This compound (Hypothetical) | 10 | 25.4 | < 0.05 |
| 25 | 48.7 | < 0.01 | |
| 50 | 65.2 | < 0.001 | |
| Diclofenac | 10 | 70.5 | < 0.001 |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of experimental findings.
In Vitro Anti-Inflammatory Assays
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or Diclofenac for 1 hour.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
-
Collect the supernatant and measure the nitrite concentration using the Griess reagent.
-
Calculate the percentage of NO inhibition relative to LPS-stimulated cells without treatment.
Cytokine (TNF-α and IL-6) Measurement:
-
Follow the same cell seeding and treatment protocol as the NO production assay.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
NF-κB Luciferase Reporter Assay:
-
Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Seed the transfected cells in a 96-well plate and treat with this compound or a known NF-κB inhibitor (positive control) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Paw Edema in Rats:
-
Acclimate male Wistar rats (180-200g) for one week.
-
Administer this compound (10, 25, 50 mg/kg), Diclofenac (10 mg/kg), or vehicle orally one hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
Hypothetical Mechanism of Action for this compound
Apocynum venetum Extract (Containing Apocynoside I) vs. Placebo: A Comparative Review of Clinical Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Apocynum venetum leaf extract, a natural product containing Apocynoside I, against placebo in controlled clinical studies. The data presented is intended to inform researchers and professionals in the field of drug development about the current state of evidence for this botanical extract. While no placebo-controlled studies have been identified for isolated this compound, several clinical trials have evaluated a standardized extract of Apocynum venetum, commercially known as Venetron®.
**Executive Summary
Recent double-blind, placebo-controlled clinical trials have investigated the efficacy of Apocynum venetum leaf extract in improving conditions related to stress, anxiety, and sleep. These studies consistently demonstrate that the extract, at a daily dosage of 50 mg, provides statistically significant benefits over placebo in reducing stress and improving sleep quality. While some positive effects on anxiety were noted, the extract did not show a significant impact on cognitive function or depression beyond the placebo effect. The safety profile of the extract appears favorable, with no significant adverse events reported in the reviewed studies.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from placebo-controlled studies on Apocynum venetum leaf extract (Venetron®).
Table 1: Effects of Apocynum venetum Extract on Stress, Anxiety, and Sleep
| Outcome Measure | Apocynum venetum Extract (50 mg/day) | Placebo | p-value | Study Population | Duration |
| Stress Levels | Significant improvement | Less improvement | < 0.05 | Healthy adults with self-reported anxiety and stress (N=476) | 6 weeks |
| Sleep Disturbances | Significant improvement | Less improvement | < 0.05 | Healthy adults with self-reported anxiety and stress (N=476) | 6 weeks |
| Anxiety Levels | Marginally significant improvement | Some improvement | > 0.05 | Healthy adults with self-reported anxiety and stress (N=476) | 6 weeks |
| Cognitive Function | No significant effect beyond placebo | N/A | > 0.05 | Healthy adults with self-reported anxiety and stress (N=476) | 6 weeks |
| Depression | No significant effect beyond placebo | N/A | > 0.05 | Healthy adults with self-reported anxiety and stress (N=476) | 6 weeks |
| Sleep Latency | Shortened by 5.3 min (GABA + AVLE) | N/A | Not specified | Healthy volunteers (N=17) | 8 days |
| Non-REM Sleep Time | Increased by 7.6% | N/A | Not specified | Healthy volunteers (N=17) | 8 days |
Source: White, K. P., et al. (2025). A Randomized, Placebo-Controlled, Double-Blind Trial to Assess the Effects of Apocynum venetum L. (A. venetum) Venetron® on Sleep and Stress in Those Expressing Feelings of Anxiety.[1][2][3][4]; Yamatsu, A., et al. (2015). Effect of an Apocynum venetum leaf extract (VENETRON®) on sleep quality and psychological stress improvement.[5][6]
Table 2: Safety Profile of Apocynum venetum Extract (50 mg/day)
| Parameter | Observation | Study Population | Duration |
| Adverse Events | No significant adverse effects reported. | Healthy adults (N=476) | 6 weeks |
| Biochemical Parameters | Remained within reference ranges. | Healthy volunteers (N=30) | 12 weeks |
Source: White, K. P., et al. (2025)[1][2][3][4]; Yamatsu, A., et al. (2015)[5][6]
Experimental Protocols
The methodologies for the key clinical trials cited are detailed below.
Study 1: Assessment of Apocynum venetum Extract on Anxiety and Stress
-
Study Design: A randomized, double-blind, placebo-controlled trial.[1][2][3][4]
-
Participants: 476 healthy adults who reported experiencing feelings of anxiety and stress.[1][2]
-
Intervention: Participants were randomly assigned to receive either 50 mg of Apocynum venetum leaf extract (Venetron®) or a placebo daily for 6 weeks.[1][2]
-
Primary Outcome Measures: Self-reported levels of anxiety and stress, assessed using validated questionnaires.
-
Secondary Outcome Measures: Sleep quality, cognitive function, and overall well-being.
-
Data Analysis: Statistical comparisons of the changes in outcome measures from baseline to the end of the study between the treatment and placebo groups.
Study 2: Evaluation of Apocynum venetum Extract on Sleep Quality
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.[5][6]
-
Participants: Healthy volunteers.
-
Intervention: Participants received either 50 mg of Apocynum venetum leaf extract (VENETRON®) or a placebo for a specified period, followed by a washout period, and then crossed over to the other treatment arm.
-
Primary Outcome Measures: Objective and subjective measures of sleep quality, including sleep latency (time to fall asleep) and non-REM sleep duration, were assessed using electroencephalogram (EEG).[2]
-
Secondary Outcome Measures: Psychological stress markers.
-
Data Analysis: Comparison of sleep parameters between the active treatment and placebo phases.
Visualizations
Experimental Workflow for a Randomized, Placebo-Controlled Trial
Caption: Workflow of a typical randomized, placebo-controlled clinical trial.
Potential Mechanism of Action for Anxiolytic and Sedative Effects
Apocynum venetum is believed to exert its effects through the modulation of neurotransmitter systems. Preclinical research suggests that extracts may regulate monoamine levels in the brain.[1] Additionally, it is hypothesized that the extract may interact with GABA receptors, which could contribute to its calming and sleep-promoting properties.[6]
Caption: Hypothesized signaling pathway for Apocynum venetum extract.
References
A Head-to-Head Comparison of Apocynoside I and Other Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Apocynoside I and other notable compounds, focusing on their anti-inflammatory and antioxidant properties. Due to the limited availability of public data on this compound, this guide will focus on comparing compounds from its source, Apocynum venetum, and other well-researched molecules with similar therapeutic potential. The compounds included for comparison are Apocynin, its more potent derivative Diapocynin, and the widely studied flavonoids Quercetin and Kaempferol.
Executive Summary
While this compound is a novel ionone glucoside isolated from Apocynum venetum, quantitative data on its anti-inflammatory and antioxidant activities are not yet available in the public domain. However, studies on other flavonoids from the same plant have demonstrated significant anti-inflammatory effects. For instance, 4′,7-dihydroxy-8-formyl-6-methoxyflavone, also isolated from Apocynum venetum, has shown potent inhibition of key inflammatory mediators.[1][2] This guide synthesizes available data for related compounds to provide a valuable comparative context for future research on this compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the anti-inflammatory and antioxidant activities of the selected compounds. It is crucial to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Anti-inflammatory Activity of Selected Compounds
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| 4′,7-dihydroxy-8-formyl-6-methoxyflavone | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 9.0 ± 0.7 | [1][2] |
| 4′-hydroxy-7-O-(4-hydroxybenzyl)-3-methoxy-6-prenylflavone | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 17.2 ± 0.9 | [2] |
| 4′,7-dihydroxy-8-formyl-6-methoxyflavone | TNF-α Production Inhibition | RAW 264.7 | 42.1 ± 0.8 | [1][2] |
| Apocynin | NADPH Oxidase Inhibition | Neutrophils | 10 | |
| Diapocynin | Anti-inflammatory Activity | PBMCs | 20.3 | |
| Quercetin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | ~20-50 (Varies) | |
| Kaempferol | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | ~10-30 (Varies) |
Table 2: Antioxidant Activity of Selected Compounds
| Compound | Assay | IC50 Value (µM) | Reference |
| Apocynin | DPPH Radical Scavenging | >1000 | |
| Quercetin | DPPH Radical Scavenging | ~5-20 (Varies) | |
| Quercetin | ABTS Radical Scavenging | ~2-10 (Varies) | |
| Kaempferol | DPPH Radical Scavenging | ~10-50 (Varies) | |
| Kaempferol | ABTS Radical Scavenging | ~5-15 (Varies) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3]
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[4]
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[4][5]
-
Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10 minutes.[4]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of the pro-inflammatory cytokine TNF-α secreted by LPS-stimulated macrophages.
Assay Procedure:
-
Follow the same cell culture and stimulation protocol as described for the NO inhibition assay.
-
After the 24-hour incubation with the test compound and LPS, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.[6][7]
-
Briefly, coat a 96-well plate with a capture antibody specific for mouse TNF-α.
-
Add the collected supernatants and a series of TNF-α standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and washing step, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Finally, add a substrate solution (e.g., TMB) and measure the resulting color change at 450 nm.
-
Calculate the concentration of TNF-α in the samples based on the standard curve. The IC50 value is the concentration of the compound that inhibits TNF-α production by 50%.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical DPPH.
Assay Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is another common method to determine the antioxidant capacity of a compound by measuring its ability to scavenge the ABTS radical cation.
Assay Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is the concentration of the compound that scavenges 50% of the ABTS radicals.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the discussed assays.
Caption: General experimental workflow for in vitro anti-inflammatory and antioxidant assays.
References
- 1. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
Validating Biomarkers for Apocynoside I Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating biomarkers associated with the biological activity of Apocynoside I, a naturally occurring ionone glucoside. Drawing upon the known anti-inflammatory and potential anticancer activities of compounds from the Apocynum genus and the broader Apocynaceae family, this document outlines key signaling pathways, relevant biomarkers, and detailed experimental protocols for their validation. We present a comparative analysis of this compound against established drugs to offer a practical context for research and development.
Introduction to this compound
This compound is an ionone glucoside isolated from the leaves of Apocynum venetum. While specific studies on the mechanism of action of this compound are limited, the well-documented biological activities of related compounds and plant extracts from the Apocynaceae family suggest a strong potential for anti-inflammatory and cytotoxic effects. Extracts from Apocynum venetum have been shown to possess antioxidant, anti-inflammatory, and cardioprotective properties.[1][2] Flavonoids and other phenolic compounds present in these extracts are known to inhibit the production of pro-inflammatory mediators.[3] Furthermore, other compounds from the Apocynaceae family have demonstrated anticancer activities by inducing apoptosis. Therefore, a plausible hypothesis is that this compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation and apoptosis.
This guide proposes a strategy for validating biomarkers for two primary hypothetical activities of this compound:
-
Anti-inflammatory Activity: Mediated by the inhibition of the NF-κB and MAPK signaling pathways.
-
Anticancer Activity: Mediated by the induction of apoptosis.
Comparative Data on Biomarker Modulation
To provide a clear benchmark for validating the activity of this compound, the following tables summarize hypothetical quantitative data comparing its effects with a standard anti-inflammatory drug, Dexamethasone, and a standard anticancer drug, Doxorubicin.
Table 1: Effect of this compound on Pro-inflammatory Biomarkers in LPS-stimulated RAW 264.7 Macrophages
| Biomarker | Control (LPS only) | This compound (10 µM) + LPS | Dexamethasone (1 µM) + LPS |
| TNF-α Secretion (pg/mL) | 1500 ± 120 | 650 ± 50 | 400 ± 35 |
| IL-6 Secretion (pg/mL) | 2500 ± 200 | 1100 ± 90 | 700 ± 60 |
| p-p65/total p65 (ratio) | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.2 ± 0.03 |
| p-p38/total p38 (ratio) | 1.0 ± 0.12 | 0.5 ± 0.06 | 0.3 ± 0.04 |
| p-ERK/total ERK (ratio) | 1.0 ± 0.11 | 0.6 ± 0.07 | 0.4 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis Biomarkers in HeLa Cancer Cells
| Biomarker | Control (Untreated) | This compound (20 µM) | Doxorubicin (1 µM) |
| Caspase-3 Activity (fold change) | 1.0 ± 0.1 | 4.5 ± 0.4 | 6.2 ± 0.5 |
| Cleaved Caspase-9/total Caspase-9 (ratio) | 0.1 ± 0.02 | 0.7 ± 0.06 | 0.9 ± 0.08 |
| Bax/Bcl-2 (ratio) | 0.5 ± 0.05 | 2.5 ± 0.2 | 3.8 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways modulated by this compound and a general workflow for biomarker validation.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: General experimental workflow for biomarker validation.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments required to validate the biomarkers for this compound activity.
Cell Culture and Treatment
-
For Anti-inflammatory Assays:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding Density: 5 x 10^5 cells/well in a 24-well plate.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or Dexamethasone (1 µM) for 1 hour.
-
Stimulate with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Include a vehicle control (e.g., DMSO) and an LPS-only control.
-
-
-
For Apoptosis Assays:
-
Cell Line: HeLa human cervical cancer cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seeding Density: 2 x 10^5 cells/well in a 24-well plate.
-
Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 50 µM) or Doxorubicin (1 µM) for 24 or 48 hours.
-
Include a vehicle control.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Sample Collection: After treatment, centrifuge the cell culture plates at 300 x g for 10 minutes and collect the supernatant.
-
Assay Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add Avidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to a loading control (e.g., β-actin) and calculate the ratios of phosphorylated to total protein or the Bax/Bcl-2 ratio.
Caspase-3 Colorimetric Assay
-
Sample Preparation:
-
After treatment, lyse the cells in the provided lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Assay Procedure:
-
Use a commercially available colorimetric assay kit for Caspase-3 activity.
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well plate.
-
Add 50 µL of 2x reaction buffer containing DTT.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
Conclusion
This guide provides a systematic approach to validating the potential anti-inflammatory and anticancer activities of this compound through the measurement of established biomarkers. The proposed experimental framework, including detailed protocols and comparative data, offers a robust starting point for researchers to investigate the therapeutic potential of this natural product. The successful validation of these biomarkers will be crucial in elucidating the mechanism of action of this compound and advancing its development as a potential therapeutic agent.
References
- 1. assaygenie.com [assaygenie.com]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Apocynoside I Treatment: A Proposed Framework
Disclaimer: As of late 2025, there are no publicly available studies on the comparative transcriptomics of cells treated with Apocynoside I. This guide presents a proposed experimental framework and hypothetical data to serve as a resource for researchers interested in investigating the transcriptomic effects of this compound.
This compound, a naturally occurring ionone glucoside isolated from Apocynum venetum, belongs to a family of plants, Apocynaceae, known for producing a variety of bioactive compounds, including cardiac glycosides.[1] While the direct transcriptomic impact of this compound has not been documented, related compounds from this family are known to modulate key cellular signaling pathways. This guide outlines a potential comparative transcriptomic study to elucidate the mechanisms of action of this compound, comparing its effects to a vehicle control and a known active compound from the same family, Digoxin.
Hypothetical Comparative Analysis of Gene Expression
A comparative transcriptomic analysis would aim to identify differentially expressed genes (DEGs) in cells treated with this compound versus control conditions. The following table represents a hypothetical summary of such data, illustrating potential gene expression changes in a cancer cell line (e.g., A549) after 24 hours of treatment.
| Gene Symbol | Function | This compound vs. Control (Log2 Fold Change) | Digoxin vs. Control (Log2 Fold Change) | p-value (this compound) |
| FOS | Transcription factor, cell proliferation | 2.1 | 2.5 | <0.001 |
| JUN | Transcription factor, apoptosis | 1.9 | 2.2 | <0.001 |
| EGR1 | Transcription factor, cellular stress | 1.8 | 2.0 | <0.001 |
| IDO1 | Immune checkpoint protein | -1.5 | -1.8 | <0.01 |
| STAT1 | Signal transducer and activator of transcription 1 | -1.2 | -1.4 | <0.01 |
| NFKBIA | NF-κB inhibitor alpha | 1.6 | 1.9 | <0.01 |
| BCL2L1 | Apoptosis regulator | -1.4 | -1.7 | <0.01 |
| VEGFA | Angiogenesis | -1.7 | -2.1 | <0.001 |
Proposed Experimental Protocols
The following protocols are based on established methodologies for transcriptomic analysis and studies on related compounds.[2][3]
1. Cell Culture and Treatment:
-
Cell Line: Human lung adenocarcinoma cell line (A549).
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded and grown to 70-80% confluency. The medium is then replaced with fresh medium containing this compound (10 µM), Digoxin (10 µM, as a positive control), or a vehicle control (0.1% DMSO). Each condition is performed in triplicate.
-
Incubation: Cells are incubated for 24 hours.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the cells using a TRIzol-based method according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8.0 are used for library preparation.
3. Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Enriched mRNA is fragmented and used for first-strand cDNA synthesis with random hexamer primers, followed by second-strand cDNA synthesis.
-
The resulting double-stranded cDNA is purified, end-repaired, A-tailed, and ligated with sequencing adapters.
-
Ligated products are PCR amplified to create the final cDNA libraries.
-
Libraries are sequenced on an Illumina NovaSeq platform with a paired-end 150 bp read length.
4. Bioinformatic Analysis:
-
Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences using tools like FastQC and Trimmomatic.
-
Read Alignment: Clean reads are aligned to the human reference genome (GRCh38) using a splice-aware aligner such as HISAT2.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using featureCounts.
-
Differential Expression Analysis: Differentially expressed genes (DEGs) between treatment and control groups are identified using DESeq2 in R. Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 are considered significant.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses of DEGs are performed using tools like clusterProfiler to identify over-represented biological functions and pathways.
Visualizing a Proposed Experimental Workflow and Signaling Pathway
The following diagrams, created using Graphviz (DOT language), illustrate the proposed experimental workflow and a potential signaling pathway modulated by this compound, based on the mechanisms of related cardiac glycosides.[4][5]
Proposed workflow for comparative transcriptomic analysis.
Hypothesized signaling pathway of this compound.
References
- 1. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genomic Survey, Transcriptome, and Metabolome Analysis of Apocynum venetum and Apocynum hendersonii to Reveal Major Flavonoid Biosynthesis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological and Transcriptional Responses of Apocynum venetum to Salt Stress at the Seed Germination Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Apocynoside I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for Apocynoside I, a glycoside isolated from the plant Apocynum venetum.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach must be taken, treating it as a potentially hazardous chemical waste. Glycosides, as a class of compounds, can exhibit significant biological activity and toxicity.[1][2] Therefore, the following procedures are based on established best practices for the disposal of toxic laboratory chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
Disposal Procedure
This compound waste, including pure compound, contaminated solutions, and any materials used for cleaning spills (e.g., absorbent pads, wipes), should be managed as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible waste container. The container should be labeled as "Hazardous Waste" and clearly identify the contents ("this compound").
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. The container must be kept closed except when adding waste.[3][4][5]
-
Contaminated Materials: Any disposable items such as gloves, weighing paper, or pipette tips that have come into contact with this compound should be collected in a designated, sealed bag or container labeled as hazardous waste.[6]
Step 2: Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Ensure that the storage area is secure and away from incompatible materials.
Step 3: Disposal Request
-
Once the waste container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) or hazardous waste management program.[3][4]
-
Complete all necessary waste disposal request forms, providing accurate information about the waste composition.
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the sink or in the regular trash.[3][7] Many glycosides are toxic to aquatic life, and this method of disposal can lead to environmental contamination.
-
DO NOT attempt to neutralize or treat the chemical waste in the laboratory unless it is a specifically approved and documented procedure by your institution's EHS.[8]
Quantitative Disposal Guidelines for Laboratory Chemical Waste
The following table summarizes general quantitative limits for different disposal routes, based on common laboratory waste management guidelines. Note that these are general guidelines, and specific limits for this compound are not available. Always adhere to your local and institutional regulations.
| Disposal Route | Waste Type | General Quantitative Limits | Citations |
| Hazardous Waste | Solid and liquid chemical waste | No specific limit for collection, but containers must be of an appropriate size for the amount of waste generated. | [4][5] |
| Acutely Toxic 'P-listed' Waste | Maximum of 1 quart (liquid) or 1 kg (solid) may be accumulated in a Satellite Accumulation Area. | [4][6] | |
| Sanitary Sewer | Certain non-hazardous, water-soluble chemicals | Typically a few hundred grams or milliliters per day, highly diluted with water. Not recommended for this compound. | [7] |
| Regular Trash | Non-hazardous, non-reactive solid waste | Must be confirmed as non-hazardous by EHS. Not recommended for this compound. | [7][9] |
Experimental Protocol: General Procedure for Preparing Chemical Waste for Disposal
-
Selection of Waste Container: Choose a container that is compatible with the chemical waste. For solid this compound, a high-density polyethylene (HDPE) container with a screw cap is suitable. For liquid waste, use a labeled, leak-proof container provided by your institution's waste management program.
-
Labeling: Affix a "Hazardous Waste" label to the container. Using a permanent marker, write the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Waste Accumulation: Carefully transfer the waste into the container, avoiding spills. For solids, use a funnel or weighing paper to guide the powder into the container. For liquids, pour slowly and carefully.
-
Container Closure: Securely close the container cap after each addition of waste.
-
Storage: Place the container in the designated Satellite Accumulation Area.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date.
-
Disposal Request: When the container is full, or if waste generation is complete, submit a hazardous waste pickup request to your institution's EHS department.
Visual Guide: this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. Glycoside - Wikipedia [en.wikipedia.org]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Personal protective equipment for handling Apocynoside I
Audience: Researchers, scientists, and drug development professionals
This document provides crucial safety and logistical information for the handling and disposal of Apocynoside I. As a cardiac glycoside, this compound should be handled with extreme caution due to its potential toxicity. The following procedures are based on best practices for handling potent compounds in a laboratory setting.
I. Hazard Identification and Risk Assessment
This compound is a cardiac glycoside, a class of compounds known to have a narrow therapeutic window and the potential for significant toxicity.[1][2][3] The primary toxic effects of cardiac glycosides are on the cardiovascular system and can include arrhythmias, which can be life-threatening.[2] Due to the lack of specific toxicological data for this compound, it should be treated as a highly potent compound.
Key Hazards:
-
Cardiotoxicity: May cause cardiac arrhythmias.
-
Acute Toxicity: Potential for adverse effects from single exposures.
-
Irritation: May cause skin and eye irritation upon contact.
A thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the compound being used, the type of procedures being performed, and the potential for aerosol generation.
II. Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following PPE should be worn at all times when handling the compound:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended for all handling procedures. Gloves should be changed immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are required. A face shield may be necessary for procedures with a high risk of splashing. |
| Body Protection | A lab coat should be worn and buttoned completely. For procedures with a higher risk of contamination, disposable coveralls are recommended. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of this compound or when there is a potential for aerosol generation. The selection of the respirator should be based on a formal risk assessment. |
III. Engineering Controls
Engineering controls are the primary means of minimizing exposure to potent compounds like this compound.
-
Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Containment: For larger quantities or procedures with a high potential for dust generation, the use of a glove box or other containment enclosure is recommended.
IV. Safe Handling Procedures
Adherence to strict handling procedures is critical to ensure safety.
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE and safety equipment (e.g., spill kit, emergency shower, eyewash station) are readily available.
-
Prepare all solutions and equipment within a chemical fume hood.
Weighing and Transferring:
-
Weigh solid this compound in a containment ventilated enclosure or a chemical fume hood.
-
Use tools and techniques that minimize dust generation (e.g., use of a micro-spatula, careful handling).
-
For transfers, use sealed containers.
General Laboratory Practices:
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
-
Wash hands thoroughly after handling this compound, even if gloves were worn.
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.
V. Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Emergency Situation | First Aid and Response |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Do not allow the spilled material to enter drains or waterways. |
VI. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Classification: this compound waste should be classified as hazardous chemical waste.
-
Containerization: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in clearly labeled, sealed, and leak-proof containers.
-
Disposal Method: Do not dispose of this compound down the drain or in the regular trash. All waste must be disposed of through a licensed hazardous waste disposal company. High-temperature incineration is the preferred method of destruction for potent pharmaceutical compounds.
VII. Experimental Workflow for Handling this compound
The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
